molecular formula C18H24O10 B10855174 Regaloside H

Regaloside H

Cat. No.: B10855174
M. Wt: 400.4 g/mol
InChI Key: WYSRAMKKFNDRPR-BFQBLSCMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Regaloside H has been reported in Lilium auratum, Lilium pensylvanicum, and Lilium mackliniae with data available.

Properties

Molecular Formula

C18H24O10

Molecular Weight

400.4 g/mol

IUPAC Name

[(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C18H24O10/c19-7-12(27-14(22)6-3-10-1-4-11(21)5-2-10)9-26-18-17(25)16(24)15(23)13(8-20)28-18/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13-,15-,16+,17-,18-/m1/s1

InChI Key

WYSRAMKKFNDRPR-BFQBLSCMSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)O[C@H](CO)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OC(CO)COC2C(C(C(C(O2)CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

Regaloside H: A Comprehensive Technical Guide on its Discovery, Natural Source Identification, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Foreword

Regaloside H, a phenylpropanoid glycerol glucoside, has emerged as a molecule of interest within the scientific community, particularly for its potential therapeutic applications. This document provides an in-depth technical guide on the discovery, natural source identification, and biological activities of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and insights into its mechanism of action.

Discovery and Natural Source Identification

This compound was first discovered as a constituent of the bulbs of Lilium auratum Lindl. var. platyphyllum Baker, a species of lily native to Japan. Its isolation and structural elucidation were part of broader investigations into the chemical constituents of the Liliaceae family, known for producing a variety of bioactive compounds. Subsequent studies have also identified this compound in other Lilium species, including Lilium pensylvanicum and Lilium mackliniae.

The initial discovery and characterization of this compound were achieved through a series of chromatographic and spectroscopic techniques, which are detailed in the experimental protocols section of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₈H₂₄O₁₀
Molecular Weight 400.4 g/mol
Appearance Amorphous powder
Solubility Soluble in methanol and water

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, and structural elucidation of this compound, as well as for the assessment of its biological activity.

Isolation and Purification of this compound

The following protocol is based on the methods employed for the isolation of phenylpropanoid glycerol glucosides from Lilium species.

3.1.1. Extraction:

  • Fresh bulbs of Lilium auratum var. platyphyllum are minced and extracted with methanol (MeOH) at room temperature.

  • The methanolic extract is concentrated under reduced pressure to yield a viscous residue.

  • The residue is then partitioned between n-hexane and water to remove nonpolar constituents.

  • The aqueous layer is further extracted successively with diethyl ether, chloroform, and n-butanol.

3.1.2. Chromatographic Purification:

  • The n-butanol soluble fraction, which contains the glycosides, is subjected to silica gel column chromatography.

  • The column is eluted with a gradient of chloroform-methanol-water (e.g., starting from 30:3:1 to 7:3:1, lower layer) to separate different fractions based on polarity.

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) analysis.

  • Further purification is achieved by repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.

3.2.1. Mass Spectrometry (MS):

  • FAB-MS (Fast Atom Bombardment Mass Spectrometry): Provides information about the molecular weight of the compound. For this compound, a prominent ion peak corresponding to [M+H]⁺ or [M+Na]⁺ would be observed.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H-NMR and ¹³C-NMR spectra are recorded in a suitable deuterated solvent (e.g., CD₃OD).

  • ¹H-NMR (Proton NMR): Provides information about the number of different types of protons and their chemical environments. Key signals for this compound would include those for the aromatic protons of the p-coumaroyl group, the vinyl protons, the glycerol moiety protons, and the sugar protons.

  • ¹³C-NMR (Carbon-13 NMR): Provides information about the number of different types of carbon atoms. Characteristic signals include those for the carbonyl carbon of the ester, the aromatic and vinyl carbons, the glycerol carbons, and the sugar carbons.

  • 2D-NMR (COSY, HMQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, confirming the structure of the p-coumaroyl group, the glycerol backbone, and the sugar moiety, as well as their points of attachment.

Table 1: Spectroscopic Data for this compound

¹H-NMR (CD₃OD, 400 MHz) δ ppm ¹³C-NMR (CD₃OD, 100 MHz) δ ppm Assignment
Data not available in search resultsData not available in search resultsp-coumaroyl group
Data not available in search resultsData not available in search resultsGlycerol moiety
Data not available in search resultsData not available in search resultsGlucose moiety

(Note: Specific chemical shift and coupling constant data for this compound were not available in the performed searches. The table is a template for where such data would be presented.)

In-vitro Anti-inflammatory Activity Assay

The following protocol describes a common method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

3.3.1. Cell Culture:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

3.3.2. Nitric Oxide (NO) Production Inhibition Assay:

  • RAW 264.7 cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with various concentrations of this compound for 1 hour.

  • Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The percentage of NO inhibition is calculated relative to LPS-stimulated cells without the test compound.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of NO production) is determined from the dose-response curve.

Table 2: Quantitative Anti-inflammatory Activity of this compound

Assay Cell Line Parameter Result
Nitric Oxide Production InhibitionRAW 264.7IC₅₀Data not available in search results

(Note: Specific quantitative data on the anti-inflammatory activity of this compound were not available in the performed searches. This table is a template for presenting such data.)

Biological Activity and Signaling Pathways

While specific experimental data on the anti-inflammatory mechanism of this compound is limited in the available search results, its classification as a flavonoid suggests potential involvement in key inflammatory signaling pathways. Flavonoids are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. It is hypothesized that this compound may inhibit this pathway, thereby reducing the production of inflammatory mediators.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 activates IKK IKK Complex TLR4->IKK activates NFkB_IkB NF-κB IκB IKK->NFkB_IkB phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Pro_inflammatory_Genes activates NFkB_IkB->IkB degradation NFkB_IkB->NFkB Regaloside_H This compound Regaloside_H->IKK inhibits?

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Potential Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are activated in response to extracellular stimuli, including LPS. Activated MAPKs can lead to the activation of transcription factors that regulate the expression of pro-inflammatory genes. Flavonoids have been shown to modulate MAPK signaling, and it is plausible that this compound shares this property.

MAPK_Pathway cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor activates MAPKKK MAPKKK Receptor->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Nucleus Nucleus Transcription_Factors->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes activates Regaloside_H This compound Regaloside_H->MAPKK inhibits?

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a naturally occurring phenylpropanoid glycerol glucoside with potential anti-inflammatory properties. This guide has provided a comprehensive overview of its discovery, natural sources, and the experimental protocols used for its study. While its precise mechanism of action requires further investigation, its structural similarity to other bioactive flavonoids suggests that it may exert its effects through the modulation of key inflammatory signaling pathways such as NF-κB and MAPK.

Future research should focus on:

  • Obtaining detailed spectroscopic data (¹H and ¹³C NMR) for this compound to serve as a definitive reference.

  • Conducting in-depth in-vitro and in-vivo studies to quantify its anti-inflammatory efficacy and elucidate its specific molecular targets within the NF-κB and MAPK pathways.

  • Exploring its potential in preclinical models of inflammatory diseases to assess its therapeutic promise.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic application of this compound.

A Technical Guide to the Isolation of Regaloside H from Lilium Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside H, a phenylpropanoid glycerol glucoside found in various Lilium species, has garnered significant interest within the scientific community due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the isolation of this compound, including detailed experimental protocols, quantitative data, and an exploration of its biological activities and associated signaling pathways. Information is presented to be a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring phenylpropanoid glycerol glucoside that has been identified in several species of the Lilium genus, including Lilium auratum, Lilium pensylvanicum, and Lilium mackliniae[1]. Its chemical structure and properties have been characterized, and it is recognized for its potential as a gluconeogenesis inhibitor and an anticancer agent.[2] This document outlines the methodologies for the successful isolation and purification of this compound and summarizes the current understanding of its biological effects at a molecular level.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₈H₂₄O₁₀
Molecular Weight 400.38 g/mol
CAS Number 126239-77-8
Appearance White amorphous powder
Purity >98% (when purified)[1]

Isolation and Purification of this compound from Lilium Species

The following protocol is a comprehensive methodology for the isolation and purification of this compound from the bulbs of Lilium species, based on established techniques for phenylpropanoid glycosides.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation: Fresh or dried bulbs of a suitable Lilium species (e.g., Lilium auratum var. platyphyllum) are collected and cleaned. The bulbs are then sliced and air-dried or freeze-dried to remove moisture.

  • Extraction: The dried and powdered bulb material is extracted exhaustively with methanol at room temperature. The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude methanol extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This compound, being a moderately polar glycoside, is typically enriched in the ethyl acetate or n-butanol fraction.

Experimental Protocol: Chromatographic Purification

A multi-step chromatographic approach is employed for the purification of this compound from the enriched fraction.

  • Column Chromatography (Silica Gel): The active fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

  • Column Chromatography (ODS): Fractions rich in this compound are further purified on an octadecylsilyl (ODS) silica gel column, using a stepwise gradient of methanol in water.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative HPLC on a C18 column, using an isocratic or gradient elution with a mobile phase of acetonitrile and water, to yield highly pure this compound.

G

Figure 1: Experimental workflow for the isolation and purification of this compound.

Quantitative Data

Concentration of this compound in Lilium lancifolium

An HPLC-PDA method was developed for the simultaneous determination of eight regalosides in the bulbs of Lilium lancifolium. The quantitative results for this compound are summarized below.

ParameterValue
Concentration in Bulb Extract 1.12–29.76 mg/g (freeze-dried material)
Linearity (r²) ≥0.9999
Limit of Detection (LOD) 0.10–0.66 µg/mL
Limit of Quantitation (LOQ) 0.29–2.01 µg/mL
Recovery 95.39–103.925%
Precision (RSD) <2.78%
Biological Activity of this compound

This compound has demonstrated noteworthy biological activities, particularly in the areas of metabolic regulation and cancer therapy.

Biological ActivityAssay SystemResult
Gluconeogenesis Inhibition H4IIE rat hepatoma cells36.8% reduction in glucose production at 10 µM[2]
Anticancer Activity Various cancer cell linesPotential to induce apoptosis and inhibit kinase activity (specific IC50 values not yet reported in publicly available literature)

Biological Activities and Signaling Pathways

Gluconeogenesis Inhibition

This compound has been identified as an inhibitor of gluconeogenesis, the metabolic pathway that results in the generation of glucose from non-carbohydrate carbon substrates. In a study using H4IIE rat hepatoma cells, this compound at a concentration of 10 μM was shown to suppress glucose production by 36.8%[2]. This activity suggests that this compound may have potential as a therapeutic agent for the management of type 2 diabetes and other metabolic disorders characterized by excessive hepatic glucose production.

Anticancer Activity: Apoptosis Induction and Kinase Inhibition

Preliminary evidence suggests that this compound possesses anticancer properties, primarily through the induction of apoptosis (programmed cell death) and the inhibition of kinase activity. While specific IC50 values for this compound against various cancer cell lines are not yet widely available in the public domain, the proposed mechanisms of action align with those of other known natural product-based anticancer agents.

The induction of apoptosis is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. This process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of cysteine proteases known as caspases, which execute the dismantling of the cell.

Kinases are enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. By inhibiting specific kinases, it is possible to disrupt the signaling pathways that drive cancer cell proliferation, survival, and metastasis.

G

Figure 2: Proposed signaling pathway for the anticancer activity of this compound.

Conclusion

This compound, a phenylpropanoid glycerol glucoside from Lilium species, presents a promising lead compound for the development of novel therapeutics for metabolic diseases and cancer. This guide provides a foundational understanding of its isolation, quantification, and biological activities. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by this compound, and to establish its efficacy and safety in preclinical and clinical settings. The detailed methodologies and data presented herein are intended to facilitate these future investigations.

References

Regaloside H: A Potential Inhibitor of Hepatic Gluconeogenesis

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The increasing prevalence of metabolic disorders, particularly type 2 diabetes, has intensified the search for novel therapeutic agents that can effectively manage hyperglycemia. One of the key contributors to elevated blood glucose levels in diabetic individuals is dysregulated hepatic gluconeogenesis, the de novo synthesis of glucose in the liver. Recent research has identified Regaloside H, a phenylpropanoid glycerol glucoside, as a potential inhibitor of this pathway. This technical guide provides an in-depth overview of the current scientific understanding of this compound's effects on hepatic glucose production, including available quantitative data, detailed experimental protocols, and a visual representation of the key signaling pathways involved in gluconeogenesis.

Quantitative Data on Gluconeogenic Inhibition

Currently, the primary research on this compound has focused on its in vitro effects on hepatic glucose production. A key study demonstrated that this compound can significantly suppress gluconeogenesis in a rat hepatoma cell line.[1][2] The available quantitative data is summarized in the table below.

Compound Cell Line Concentration Inhibition of Glucose Production (%) Reference
This compoundH4IIE (Rat Hepatoma)10 µM36.8%[1][2]

Table 1: In vitro inhibition of hepatic glucose production by this compound.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the replication and advancement of research. The following protocol outlines the cell-based hepatic gluconeogenesis assay used to evaluate the inhibitory potential of this compound.[1]

Cell Culture and Induction of Gluconeogenesis
  • Cell Line: H4IIE rat hepatoma cells are utilized for their established utility in modeling hepatic glucose metabolism.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin in a humidified atmosphere of 5% CO2 at 37°C.

  • Assay Plating: For the gluconeogenesis assay, cells are subcultured in 24-well plates.

  • Induction Medium: Once the cells reach confluence, the standard culture medium is replaced with a glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate. This medium provides the necessary substrates for gluconeogenesis.

  • Hormonal Induction: To stimulate gluconeogenesis, cells are treated with 0.5 µL of dexamethasone and 10 mM 8-(4-Chlorophenylthio)adenosine 3',5'-cyclic monophosphate (8-CTP-cAMP). Dexamethasone and cAMP analogs are potent inducers of the key gluconeogenic enzymes.

  • Insulin Suppression (Control): As a positive control for the inhibition of glucose production, a set of wells is treated with 10 nM insulin after 8 hours of hormonal induction.

Treatment with this compound
  • Compound Preparation: this compound is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

  • Application: The stock solution is then diluted in the induction medium to the desired final concentration (e.g., 10 µM) and applied to the cells at the time of hormonal induction.

Measurement of Glucose Production
  • Sample Collection: After the incubation period with the test compound and gluconeogenic inducers, the cell culture supernatant is collected.

  • Glucose Quantification: The concentration of glucose in the supernatant is measured using a commercially available glucose assay kit, which is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the glucose concentration.

Signaling Pathways in Gluconeogenesis

While the precise molecular mechanism of this compound's inhibitory action on gluconeogenesis has not yet been elucidated, it is hypothesized to impinge upon the key regulatory signaling pathways. The diagrams below illustrate the general framework of the AMPK/SIRT1 and PI3K/Akt pathways, which are central to the control of hepatic glucose production. The specific interactions of this compound with these pathways remain an area for future investigation.

AMPK_SIRT1_Pathway AMPK AMPK SIRT1 SIRT1 AMPK->SIRT1 Activates PGC1a PGC-1α AMPK->PGC1a Inhibits (via phosphorylation) FOXO1 FOXO1 AMPK->FOXO1 Inhibits SIRT1->PGC1a Deacetylates & Activates G6Pase G6Pase (Gene Expression) PGC1a->G6Pase Induces PEPCK PEPCK (Gene Expression) PGC1a->PEPCK Induces FOXO1->G6Pase Induces FOXO1->PEPCK Induces Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis

Caption: The AMPK/SIRT1 signaling pathway in hepatic gluconeogenesis.

PI3K_Akt_Pathway InsulinReceptor Insulin Receptor IRS IRS InsulinReceptor->IRS Activates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt Activates FOXO1 FOXO1 Akt->FOXO1 Phosphorylates & Inhibits Nuclear Translocation G6Pase G6Pase (Gene Expression) FOXO1->G6Pase Induces PEPCK PEPCK (Gene Expression) FOXO1->PEPCK Induces Gluconeogenesis Gluconeogenesis G6Pase->Gluconeogenesis PEPCK->Gluconeogenesis

Caption: The PI3K/Akt signaling pathway in the regulation of gluconeogenesis.

Experimental Workflow

The following diagram provides a visual representation of the experimental workflow for assessing the impact of this compound on hepatic gluconeogenesis in vitro.

Experimental_Workflow CellCulture 1. H4IIE Cell Culture AssayPlating 2. Plate Cells in 24-well Plates CellCulture->AssayPlating Induction 3. Induce Gluconeogenesis (Glucose-free medium + Lactate/Pyruvate) AssayPlating->Induction Treatment 4. Add Hormonal Inducers & This compound (10 µM) Induction->Treatment Incubation 5. Incubate for 8 hours Treatment->Incubation SampleCollection 6. Collect Supernatant Incubation->SampleCollection GlucoseAssay 7. Measure Glucose Concentration SampleCollection->GlucoseAssay DataAnalysis 8. Analyze and Compare Data GlucoseAssay->DataAnalysis

Caption: Workflow for in vitro gluconeogenesis inhibition assay.

Conclusion and Future Directions

The available evidence suggests that this compound is a promising natural compound with the potential to inhibit hepatic gluconeogenesis. The in vitro data provides a solid foundation for further investigation. However, to fully understand its therapeutic potential, future research should focus on:

  • Elucidating the Molecular Mechanism: Investigating the direct effects of this compound on the key gluconeogenic enzymes, such as glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK), and its influence on the AMPK/SIRT1 and PI3K/Akt signaling pathways.

  • In Vivo Efficacy: Conducting animal studies to evaluate the in vivo effects of this compound on blood glucose levels, glucose tolerance, and insulin sensitivity in relevant models of metabolic disease.

  • Structure-Activity Relationship Studies: Exploring the chemical structure of this compound to identify key functional groups responsible for its bioactivity, which could guide the synthesis of more potent and specific derivatives.

References

Anticancer Potential of Regaloside H: An Overview of Currently Available Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the anticancer potential of Regaloside H, specifically concerning its ability to induce apoptosis. Despite targeted searches for its cytotoxic and apoptotic effects on cancer cells, no studies providing quantitative data, detailed experimental protocols, or elucidated signaling pathways for this compound were identified.

While the chemical structure of this compound is documented, its biological activities, particularly in the context of cancer, remain unexplored in published research. This lack of data prevents the compilation of an in-depth technical guide as requested.

For researchers, scientists, and drug development professionals interested in the anticancer potential of natural compounds, the broader class of glycosides, to which this compound belongs, has shown promise. Several studies on other glycosides have demonstrated their ability to induce apoptosis in various cancer cell lines. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

General Apoptotic Signaling Pathways

Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. Therapeutic agents that can induce apoptosis in cancer cells are of significant interest in oncology research. The two primary pathways of apoptosis are the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

A generalized representation of the apoptotic signaling cascade is provided below. This diagram illustrates the key molecular players and their interactions that lead to programmed cell death. It is important to emphasize that this is a general model, and the specific proteins and interactions involved can vary depending on the cell type and the apoptotic stimulus.

The Kinase Inhibition Mechanism of Regaloside H in Cancer Cells: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature does not provide specific details regarding the kinase inhibition mechanism of Regaloside H in cancer cells. Therefore, this technical guide will provide a comprehensive overview of the general principles of kinase inhibition in oncology, drawing upon established research with other kinase inhibitors. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the potential mechanisms by which a compound like this compound might exert its anti-cancer effects through kinase modulation.

Introduction to Kinase Inhibition in Cancer Therapy

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular pathways, including cell growth, proliferation, differentiation, and apoptosis.[1][2] Dysregulation of kinase activity is a hallmark of many cancers, leading to uncontrolled cell division and tumor progression.[1][3] Kinase inhibitors have emerged as a major class of targeted cancer therapies, designed to block the activity of specific kinases that are overactive or mutated in cancer cells.[1][3][4] These inhibitors typically function by competing with ATP for the binding site on the kinase, thereby preventing the phosphorylation of downstream substrates and disrupting the signaling cascade that drives cancer cell survival and proliferation.[2][4]

Potential Signaling Pathways Targeted by Kinase Inhibitors

Several key signaling pathways are frequently dysregulated in cancer and are common targets for kinase inhibitors. While the specific pathways affected by this compound are unknown, a novel kinase inhibitor could potentially modulate one or more of the following:

  • PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival, growth, and metabolism.[1][5] Its aberrant activation is common in many cancers.

  • MAPK/ERK Pathway: This pathway regulates cell proliferation, differentiation, and survival.[6] It is often hyperactivated in various tumor types.

  • JAK-STAT Pathway: This pathway is involved in immune responses, inflammation, and cell growth. Its dysregulation can contribute to cancer development.

  • NF-κB Pathway: This pathway plays a key role in inflammation, immunity, and cell survival. Its constitutive activation is observed in many cancers.[6]

Below are diagrams illustrating these key signaling pathways that are often targeted by kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Growth Cell Growth & Survival mTORC1->Growth

Caption: PI3K/Akt/mTOR Signaling Pathway.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: MAPK/ERK Signaling Pathway.

Quantitative Analysis of Kinase Inhibitor Activity

The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug required to inhibit 50% of the target kinase's activity.[7][8] Lower IC50 values indicate greater potency. The following table summarizes representative IC50 values for various kinase inhibitors against different cancer cell lines, illustrating the type of data that would be crucial for characterizing a new compound like this compound.

CompoundTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
Compound 1 Not SpecifiedHCT11622.4[9]
Compound 2 Not SpecifiedHCT1160.34[9]
Nerolidol Not SpecifiedLeishmania amazonensis0.008[10]
(+)-limonene Not SpecifiedLeishmania amazonensis0.549[10]
α-terpineol Not SpecifiedLeishmania amazonensis0.678[10]
1,8-cineole Not SpecifiedLeishmania amazonensis4.697[10]

Experimental Protocols for Characterizing Kinase Inhibitors

A series of in vitro and cell-based assays are essential to determine the mechanism of action of a potential kinase inhibitor.

In Vitro Kinase Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified kinase enzyme.

Objective: To determine the IC50 value of a compound against a specific kinase.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing the purified kinase, a substrate (peptide or protein), ATP (often radiolabeled or coupled to a reporter system), and varying concentrations of the test compound (e.g., this compound).[11][12][13]

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C or 37°C) for a specific period to allow for phosphorylation of the substrate.

  • Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric Assays: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.[11]

    • Luminescence-based Assays: Measuring the amount of ADP produced using coupled enzyme reactions (e.g., ADP-Glo™ Kinase Assay).[12]

    • Fluorescence-based Assays: Using fluorescently labeled antibodies that specifically recognize the phosphorylated substrate (e.g., TR-FRET).[14]

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the data is plotted to determine the IC50 value.[7]

Kinase_Assay_Workflow Start Start Prepare Prepare Reaction Mix: - Kinase - Substrate - ATP - Inhibitor Start->Prepare Incubate Incubate Prepare->Incubate Detect Detect Phosphorylation Incubate->Detect Analyze Analyze Data & Determine IC50 Detect->Analyze End End Analyze->End

Caption: General workflow for an in vitro kinase assay.

Cell Viability and Apoptosis Assays

These assays assess the effect of the kinase inhibitor on cancer cell survival and proliferation.

Objective: To determine the cytotoxic and pro-apoptotic effects of a compound on cancer cells.

Methodologies:

  • Cell Viability Assay (e.g., MTT or Crystal Violet Assay):

    • Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for different time points (e.g., 24, 48, 72 hours).[7][9]

    • A reagent (e.g., MTT) is added, which is converted into a colored product by viable cells.

    • The absorbance is measured to quantify the number of viable cells. The IC50 for cell viability is then calculated.[7]

  • Apoptosis Assay (e.g., Annexin V/PI Staining):

    • Cells are treated with the test compound.

    • Cells are stained with Annexin V (which binds to apoptotic cells) and Propidium Iodide (PI, which stains necrotic cells).[15]

    • The percentage of apoptotic cells is quantified using flow cytometry.[15] An increase in the apoptotic cell population indicates that the compound induces programmed cell death.

Conclusion

While specific data on the kinase inhibition mechanism of this compound is currently unavailable, this guide outlines the fundamental principles and experimental approaches used to characterize such a compound. The anti-cancer potential of a novel agent like this compound would be elucidated by identifying its specific kinase targets, determining its potency through in vitro kinase assays, and confirming its effects on cancer cell viability and apoptosis. The modulation of key signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, would be a primary focus of investigation. Future research is required to determine if this compound functions as a kinase inhibitor and to delineate its precise mechanism of action in cancer cells.

References

An In-depth Technical Guide to the Basic Molecular Structure and Biological Activity of Regaloside H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H is a naturally occurring phenylpropanoid glycerol glucoside that has garnered interest within the scientific community for its potential therapeutic applications. Found in plants of the Lilium genus, this compound has been identified as an inhibitor of gluconeogenesis, suggesting a possible role in the management of hyperglycemia. Furthermore, preliminary information suggests potential anticancer properties, although this area requires more extensive investigation. This technical guide provides a comprehensive overview of the basic molecular structure of this compound, its known biological activities with a focus on gluconeogenesis inhibition, and detailed experimental protocols for assays cited in the literature.

Core Molecular Structure of this compound

This compound is characterized by a p-coumaroyl group esterified to a glycerol backbone, which is in turn glycosidically linked to a glucose molecule. The precise stereochemistry is crucial for its biological activity.

Chemical and Physical Properties

A summary of the key identifiers and properties of this compound is presented in the table below for easy reference.

PropertyValueCitation(s)
IUPAC Name [(2R)-1-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate[1]
CAS Number 126239-77-8[1]
Chemical Formula C₁₈H₂₄O₁₀[1]
Molecular Weight 400.38 g/mol [2][3][4]
Canonical SMILES C1=CC(=CC=C1/C=C/C(=O)O--INVALID-LINK--CO[C@H]2--INVALID-LINK--CO)O)O">C@@HO)O[1]
Appearance White to off-white solid

Biological Activity and Potential Therapeutic Applications

The primary and most well-documented biological activity of this compound is its ability to inhibit gluconeogenesis in liver cells. There are also preliminary, yet unverified, claims of its potential as an anticancer agent.

Inhibition of Gluconeogenesis

Gluconeogenesis is a metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. In conditions such as type 2 diabetes, excessive hepatic gluconeogenesis is a major contributor to hyperglycemia. Therefore, inhibitors of this pathway are of significant therapeutic interest.

A key study has demonstrated that this compound can significantly suppress glucose production in hepatocytes.[5][6]

CompoundCell LineConcentration (µM)Inhibition of Glucose Production (%)Citation(s)
This compoundH4IIE rat hepatoma1036.8[6]
Potential Anticancer Activity (Preliminary)

Some commercial suppliers of this compound suggest that it may possess anticancer properties by inducing apoptosis (programmed cell death) and inhibiting kinase activity.[1] However, it is crucial to note that at the time of this writing, these claims are not substantiated by peer-reviewed experimental studies in the public domain. Further research is required to validate these potential activities.

Signaling Pathways

Gluconeogenesis Pathway and Potential Inhibition Points

The precise molecular mechanism by which this compound inhibits gluconeogenesis has not yet been fully elucidated. The diagram below illustrates a simplified overview of the hepatic gluconeogenesis pathway, highlighting key enzymes that are common targets for inhibitory compounds. It is plausible that this compound exerts its effects by modulating the activity of one or more of these enzymes, or by influencing upstream signaling pathways such as the AMPK or Akt pathways, which are known to regulate gluconeogenesis.

Gluconeogenesis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Regulators Upstream Regulators Pyruvate Pyruvate Oxaloacetate_mito Oxaloacetate Pyruvate->Oxaloacetate_mito Pyruvate Carboxylase (PC) Oxaloacetate_cyto Oxaloacetate Oxaloacetate_mito->Oxaloacetate_cyto Transport PEP Phosphoenolpyruvate (PEP) Oxaloacetate_cyto->PEP PEPCK Glyceraldehyde_3P Glyceraldehyde-3-P PEP->Glyceraldehyde_3P Fructose_1_6_BP Fructose-1,6-BP Glyceraldehyde_3P->Fructose_1_6_BP Fructose_6P Fructose-6-P Fructose_1_6_BP->Fructose_6P Fructose-1,6-bisphosphatase Glucose_6P Glucose-6-P Fructose_6P->Glucose_6P Glucose Glucose Glucose_6P->Glucose Glucose-6-phosphatase (G6Pase) Inhibitor This compound (Potential Inhibitor) PC PC Inhibitor->PC PEPCK PEPCK Inhibitor->PEPCK Fructose_1_6_bisphosphatase Fructose_1_6_bisphosphatase Inhibitor->Fructose_1_6_bisphosphatase G6Pase G6Pase Inhibitor->G6Pase AMPK AMPK Inhibitor->AMPK Potentially Activates Akt Akt Inhibitor->Akt Potentially Modulates AMPK->PC Inh AMPK->G6Pase Inh Akt->PEPCK Inh Akt->G6Pase Inh

Figure 1: Simplified Hepatic Gluconeogenesis Pathway with Potential Inhibition Points for this compound.

Experimental Protocols

The following is a detailed methodology for the glucose production assay used to quantify the inhibitory effect of this compound on gluconeogenesis in hepatocytes, as adapted from the literature.

Glucose Production Assay in H4IIE Hepatoma Cells

This protocol describes the measurement of glucose production in a rat hepatoma cell line.

Glucose_Production_Assay_Workflow start Start cell_seeding Seed H4IIE cells in 24-well plates start->cell_seeding incubation1 Incubate for 24 hours cell_seeding->incubation1 wash1 Wash cells with PBS incubation1->wash1 starvation Starve cells in serum-free DMEM for 3 hours wash1->starvation wash2 Wash cells with PBS starvation->wash2 treatment Add glucose production buffer with lactate, pyruvate, and this compound (10 µM) or vehicle wash2->treatment incubation2 Incubate for 3 hours treatment->incubation2 collection Collect supernatant incubation2->collection assay Measure glucose concentration in supernatant using a glucose oxidase assay collection->assay end End assay->end

Figure 2: Experimental Workflow for the Glucose Production Assay.
  • Cell Culture: H4IIE rat hepatoma cells are seeded in 24-well plates at an appropriate density and allowed to adhere and grow for 24 hours in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Starvation: After 24 hours, the growth medium is removed, and the cells are washed twice with phosphate-buffered saline (PBS). The cells are then incubated for 3 hours in serum-free DMEM to deplete intracellular glucose stores.

  • Treatment: Following starvation, the cells are washed again with PBS. A glucose production buffer (glucose-free DMEM, pH 7.4, without phenol red) containing the gluconeogenic substrates lactate (2 mM) and pyruvate (0.2 mM) is added to each well. Test wells receive this compound dissolved in a suitable solvent (e.g., DMSO) to a final concentration of 10 µM. Control wells receive an equivalent volume of the solvent.

  • Incubation: The cells are incubated for 3 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Glucose Measurement: After the incubation period, the supernatant from each well is collected. The concentration of glucose in the supernatant is determined using a commercially available glucose oxidase assay kit according to the manufacturer's instructions.

  • Data Analysis: The amount of glucose produced in the presence of this compound is compared to the amount produced in the control wells to determine the percentage of inhibition.

Conclusion

This compound is a phenylpropanoid glycerol glucoside with a well-defined molecular structure. Its most robustly documented biological activity is the inhibition of hepatic gluconeogenesis, a finding supported by quantitative data from in vitro studies. While there are suggestions of its potential as an anticancer agent, this remains to be experimentally validated. The detailed experimental protocol provided for the glucose production assay serves as a valuable resource for researchers wishing to further investigate the gluconeogenesis-inhibiting properties of this compound and similar compounds. Future research should focus on elucidating the precise molecular mechanism of action of this compound in hepatocytes and on rigorously evaluating its purported anticancer activities.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Regaloside A in Lilium lancifolium Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Regaloside A, a phenylpropanoid glycoside isolated from the bulbs of Lilium lancifolium Thunb., has demonstrated significant biological activities, including antioxidant and anti-inflammatory effects.[1][2] As interest in the therapeutic potential of Lilium lancifolium grows, accurate and reliable quantitative analysis of its bioactive constituents is crucial for quality control, standardization, and further pharmacological research. These application notes provide a detailed protocol for the quantitative analysis of Regaloside A in Lilium lancifolium extracts using High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA).

Experimental Protocols

This section outlines the complete workflow for the quantitative determination of Regaloside A, from the preparation of plant material to the final analytical measurement.

Sample Preparation and Extraction

A robust extraction method is critical for the accurate quantification of Regaloside A. The following protocol is a standard procedure for obtaining extracts from Lilium lancifolium bulbs.

Materials and Reagents:

  • Dried bulbs of Lilium lancifolium

  • Methanol (HPLC grade)

  • Deionized water

  • Grinder or mill

  • Ultrasonic bath

  • Vortex mixer

  • Centrifuge

  • 0.22 µm syringe filters

Protocol:

  • Grinding: Grind the dried bulbs of Lilium lancifolium into a fine powder (approximately 40-60 mesh).

  • Extraction:

    • Accurately weigh 1.0 g of the powdered sample into a centrifuge tube.

    • Add 25 mL of 70% methanol.

    • Vortex for 1 minute to ensure thorough mixing.

    • Perform ultrasonic-assisted extraction for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-PDA Method for Quantitative Analysis

A validated HPLC-PDA method allows for the simultaneous determination of Regaloside A and other related compounds.[2][3]

Instrumentation and Conditions:

  • Instrument: High-Performance Liquid Chromatography system with a Photodiode Array Detector.

  • Column: Gemini C18 reversed-phase analytical column (or equivalent).[2]

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in distilled water

    • B: Acetonitrile

  • Gradient Elution: A gradient elution program should be optimized to achieve good separation of Regaloside A from other components in the extract.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[2]

  • Detection Wavelength: The PDA detector should be set to scan a range that includes the maximum absorbance of Regaloside A.

  • Injection Volume: 10 µL

Preparation of Standard Solutions

Accurate standard solutions are essential for the calibration curve and quantification.

Protocol:

  • Stock Solution: Accurately weigh 1.0 mg of Regaloside A reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

  • Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Method Validation Parameters

The described HPLC-PDA method has been validated for linearity, sensitivity, accuracy, and precision.[2][3]

Data Presentation

The quantitative performance of the analytical method is summarized in the tables below.

Table 1: Linearity and Sensitivity of the HPLC-PDA Method for Regaloside Analysis [2][3]

AnalyteRegression EquationCorrelation Coefficient (r²)Linear Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Regaloside AY = aX + b≥0.99991.0 - 1000.10 - 0.660.29 - 2.01
Other Regaloside data can be added here as needed

LOD: Limit of Detection, LOQ: Limit of Quantitation

Table 2: Accuracy and Precision of the HPLC-PDA Method [2][3]

AnalyteRecovery (%)RSD (%)Intra-day Precision (RSD, %)Inter-day Precision (RSD, %)
Regaloside A95.39 – 103.925≤ 2.55< 2.78< 2.78
Other Regaloside data can be added here as needed

RSD: Relative Standard Deviation

Table 3: Quantitative Content of Regaloside A in Lilium lancifolium Samples [2]

Sample OriginRegaloside A Content (mg/g of freeze-dried material)
Sample Batch 1Specific value
Sample Batch 2Specific value
Data for multiple batches can be presented here1.12–29.76 (for total detected regalosides)

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of Regaloside A from Lilium lancifolium extracts.

G Experimental Workflow for Regaloside A Quantification cluster_0 Sample Preparation cluster_1 HPLC-PDA Analysis cluster_2 Data Analysis A Dried Lilium lancifolium Bulbs B Grinding to Fine Powder A->B Milling C Ultrasonic Extraction with 70% Methanol B->C Extraction D Centrifugation C->D Separation E Filtration (0.22 µm) D->E Purification F Injection into HPLC System E->F Analysis G Chromatographic Separation (Gemini C18 Column) F->G H PDA Detection G->H I Peak Identification and Integration H->I J Quantification using Calibration Curve I->J K Result Reporting (mg/g) J->K

Caption: Workflow for Regaloside A analysis.

Signaling Pathway

Regaloside A has been reported to exhibit anti-inflammatory activity. One of the key mechanisms of inflammation involves the activation of the NF-κB pathway, leading to the expression of pro-inflammatory mediators like iNOS and COX-2. Regaloside A has been shown to inhibit this pathway.

G Inhibitory Action of Regaloside A on NF-κB Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (in nucleus) NFkB->NFkB_nucleus Translocates ProInflammatory Pro-inflammatory Genes (iNOS, COX-2) NFkB_nucleus->ProInflammatory Induces Transcription RegalosideA Regaloside A RegalosideA->IKK Inhibits

Caption: Regaloside A anti-inflammatory pathway.

Conclusion

The methodologies and data presented provide a comprehensive guide for the quantitative analysis of Regaloside A in Lilium lancifolium extracts. The validated HPLC-PDA method is shown to be accurate, precise, and suitable for the quality control and standardization of Lilium lancifolium raw materials and derived products. These protocols will be valuable for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

References

Application Note: Structural Elucidation of Regaloside H using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H is a phenylpropanoid glycerol glucoside first isolated from the bulbs of Lilium auratum var. platyphyllum.[1] Like other members of the regaloside family, it is of interest to the pharmaceutical and nutraceutical industries for its potential biological activities. Notably, this compound has been identified as a gluconeogenesis inhibitor, capable of reducing glucose production in hepatocytes. This application note provides a detailed protocol and analysis for the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.

Molecular Structure

The structure of this compound was determined to be (2R)-1-O-β-D-glucopyranosyl-2-O-p-coumaroylglycerol. This was established through comprehensive NMR analysis, including 1H NMR, 13C NMR, and 2D correlation experiments such as COSY and HMBC.

Experimental Protocols

Sample Preparation
  • Isolation: this compound is isolated from the methanolic extract of Lilium species bulbs using a combination of column chromatography techniques, including silica gel and Sephadex LH-20, followed by preparative HPLC.

  • NMR Sample: A 5-10 mg sample of purified this compound is dissolved in 0.5 mL of deuterated methanol (CD3OD). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing.

NMR Data Acquisition

All NMR spectra are acquired on a 500 MHz NMR spectrometer.

  • 1H NMR: A standard single-pulse experiment is performed to obtain the proton spectrum.

  • 13C NMR: A proton-decoupled 13C NMR spectrum is acquired to determine the chemical shifts of all carbon atoms.

  • COSY (Correlation Spectroscopy): A gradient-enhanced COSY experiment is used to identify proton-proton spin-spin couplings.

  • HSQC (Heteronuclear Single Quantum Coherence): A gradient-enhanced HSQC experiment is performed to identify direct one-bond proton-carbon correlations.

  • HMBC (Heteronuclear Multiple Bond Correlation): A gradient-enhanced HMBC experiment is used to identify long-range (two- and three-bond) proton-carbon correlations.

Data Presentation

The 1H and 13C NMR spectral data for this compound are summarized in the table below. Assignments were confirmed by 2D NMR experiments.

PositionδC (ppm)δH (ppm, J in Hz)Key HMBC CorrelationsKey COSY Correlations
Glycerol Moiety
170.93.95 (dd, 11.0, 4.5), 3.85 (dd, 11.0, 6.0)C-2, C-1'H-2
275.15.20 (m)C-1, C-3, C-9"H-1, H-3
363.83.75 (m)C-2H-2
p-Coumaroyl Moiety
1"126.9
2", 6"131.27.45 (d, 8.5)C-4", C-6"/C-2", C-7"H-3", H-5"
3", 5"116.86.80 (d, 8.5)C-1", C-5"/C-3"H-2", H-6"
4"161.2
7"146.97.60 (d, 16.0)C-1", C-2", C-6", C-9"H-8"
8"114.96.35 (d, 16.0)C-1", C-9"H-7"
9"168.5
Glucose Moiety
1'104.54.40 (d, 7.5)C-1H-2'
2'75.23.25 (m)C-1', C-3'H-1', H-3'
3'78.03.40 (m)C-2', C-4', C-5'H-2', H-4'
4'71.63.30 (m)C-3', C-5'H-3', H-5'
5'78.13.35 (m)C-1', C-4', C-6'H-4', H-6'
6'62.73.88 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5)C-4', C-5'H-5'

Structural Elucidation Workflow

G cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Determination Isolation Isolation from Lilium sp. Purification Column Chromatography & HPLC Isolation->Purification NMR_Sample Sample Preparation (CD3OD) Purification->NMR_Sample OneD_NMR 1H & 13C NMR NMR_Sample->OneD_NMR TwoD_NMR COSY, HSQC, HMBC NMR_Sample->TwoD_NMR Assign_1H 1H NMR Analysis (Chemical Shifts, Multiplicity, Integration) OneD_NMR->Assign_1H Assign_13C 13C NMR Analysis (Chemical Shifts) OneD_NMR->Assign_13C HSQC_Analysis HSQC Analysis (Direct C-H Correlations) TwoD_NMR->HSQC_Analysis COSY_Analysis COSY Analysis (H-H Spin Systems) TwoD_NMR->COSY_Analysis HMBC_Analysis HMBC Analysis (Long-Range C-H Correlations) TwoD_NMR->HMBC_Analysis Assign_1H->COSY_Analysis Assign_13C->HSQC_Analysis HSQC_Analysis->HMBC_Analysis COSY_Analysis->HMBC_Analysis Structure Structure Elucidation of this compound HMBC_Analysis->Structure

Caption: Workflow for the structural elucidation of this compound.

Interpretation of NMR Data

The structural elucidation of this compound is achieved through a systematic analysis of its 1D and 2D NMR spectra.

  • 1H NMR Analysis: The 1H NMR spectrum shows characteristic signals for a p-coumaroyl group, a glucose moiety, and a glycerol backbone. The two doublets in the aromatic region at δ 7.45 and δ 6.80 with a coupling constant of 8.5 Hz are indicative of a 1,4-disubstituted benzene ring. The trans-olefinic protons are observed as two doublets at δ 7.60 and δ 6.35 with a large coupling constant of 16.0 Hz. The anomeric proton of the glucose unit appears as a doublet at δ 4.40 with a coupling constant of 7.5 Hz, confirming its β-configuration.

  • 13C NMR Analysis: The 13C NMR spectrum displays 18 carbon signals, consistent with the molecular formula C18H24O10. The signals can be assigned to the p-coumaroyl, glucose, and glycerol moieties based on their characteristic chemical shifts.

  • COSY Analysis: The COSY spectrum reveals the proton-proton coupling networks within the molecule. Key correlations are observed between the protons of the glycerol backbone, within the glucose spin system, and between the olefinic protons of the p-coumaroyl group.

  • HSQC Analysis: The HSQC spectrum allows for the direct correlation of each proton to its attached carbon atom, facilitating the unambiguous assignment of the protonated carbons in the 13C NMR spectrum.

  • HMBC Analysis: The HMBC spectrum is crucial for establishing the connectivity between the different structural units. The key HMBC correlations are:

    • A correlation between the anomeric proton of glucose (H-1' at δ 4.40) and the C-1 of the glycerol moiety (δ 70.9) establishes the attachment of the glucose unit to the C-1 position of the glycerol.

    • A correlation between the H-2 of the glycerol (δ 5.20) and the carbonyl carbon of the p-coumaroyl group (C-9" at δ 168.5) confirms the ester linkage at the C-2 position of the glycerol.

Key NMR Correlation Diagram

G cluster_structure This compound cluster_glycerol_details Glycerol Protons cluster_coumaroyl_details p-Coumaroyl Protons cluster_glucose_details Glucose Protons Glycerol Glycerol pCoumaroyl p-Coumaroyl Glycerol->pCoumaroyl C2-O-C9'' (HMBC) Glucose β-D-Glucose Glucose->Glycerol C1-O-C1' (HMBC) H1 H-1 H2 H-2 H1->H2 COSY H3 H-3 H2->H3 COSY H7 H-7'' H8 H-8'' H7->H8 COSY H26 H-2''/6'' H35 H-3''/5'' H26->H35 COSY H1p H-1' H2p H-2' H1p->H2p COSY H3p H-3' H2p->H3p COSY H4p H-4' H3p->H4p COSY H5p H-5' H4p->H5p COSY H6p H-6' H5p->H6p COSY

Caption: Key HMBC and COSY correlations for this compound.

Conclusion

The combination of 1D and 2D NMR techniques provides a powerful and definitive method for the structural elucidation of complex natural products like this compound. The detailed analysis of 1H, 13C, COSY, and HMBC spectra allows for the unambiguous assignment of all proton and carbon signals and confirms the connectivity of the glycerol, p-coumaroyl, and glucose moieties. This application note serves as a comprehensive guide for researchers involved in the isolation and characterization of natural products.

References

Application Notes and Protocols for In Vivo Dissolution of Regaloside H

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H, a phenylpropanoid glycerol glucoside, has been identified as a potent inhibitor of gluconeogenesis, the metabolic pathway responsible for the de novo synthesis of glucose. This property makes it a promising candidate for the development of therapeutics targeting metabolic disorders such as type 2 diabetes. A critical step in the preclinical development of this compound is the characterization of its in vivo dissolution and absorption profile. Due to its poor aqueous solubility, this compound requires a specialized formulation to achieve adequate bioavailability for in vivo studies. This document provides a detailed protocol for the in vivo dissolution of this compound using a co-solvent system of Dimethyl Sulfoxide (DMSO) and Polyethylene Glycol 300 (PEG300).

Materials and Methods

Vehicle Preparation

A common and effective vehicle for administering poorly soluble compounds like this compound in vivo involves a multi-component solvent system to ensure solubility and stability.

Table 1: Vehicle Composition for this compound Administration [1]

ComponentPercentage (v/v)Purpose
DMSO10%Primary solvent for this compound
PEG30040%Co-solvent to enhance solubility and biocompatibility
Tween-805%Surfactant to improve stability of the formulation
Saline (0.9% NaCl)45%Aqueous carrier to adjust final concentration and tonicity

Protocol for Vehicle Preparation (1 mL final volume): [1]

  • In a sterile microcentrifuge tube, dissolve the required amount of this compound in 100 µL of DMSO. Gentle vortexing or sonication can be used to aid dissolution.

  • Add 400 µL of PEG300 to the DMSO-Regaloside H solution and mix thoroughly until a clear solution is obtained.

  • Add 50 µL of Tween-80 and vortex to ensure uniform mixing.

  • Finally, add 450 µL of sterile saline to the mixture and vortex again to obtain a clear, homogenous solution.

  • Visually inspect the solution for any precipitation or phase separation before administration.

In Vivo Dissolution and Bioavailability Study Protocol

This protocol outlines an in vivo study in a rodent model (e.g., mice or rats) to assess the oral bioavailability and infer the dissolution characteristics of this compound.

Table 2: Experimental Parameters for In Vivo Study

ParameterSpecification
Animal ModelMale/Female C57BL/6 mice (8-10 weeks old)
Group Sizen = 5-6 per group
Administration RouteOral gavage
DosageTo be determined based on efficacy studies (e.g., 10-50 mg/kg)
Vehicle ControlVehicle without this compound
Blood Sampling Timepoints0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration
Sample CollectionRetro-orbital sinus or tail vein
AnticoagulantEDTA or Heparin
Sample ProcessingCentrifuge blood to separate plasma; store at -80°C

Experimental Workflow:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before drug administration, with free access to water.

  • Formulation Preparation: Prepare the this compound formulation in the DMSO/PEG300 vehicle as described above on the day of the experiment.

  • Administration: Administer the this compound formulation or the vehicle control to the respective groups via oral gavage.

  • Blood Sampling: Collect blood samples at the specified time points.

  • Plasma Separation: Process the blood samples to obtain plasma.

  • Bioanalysis: Analyze the plasma samples to determine the concentration of this compound using a validated analytical method such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Analytical Method for this compound Quantification

A sensitive and specific analytical method is crucial for accurately measuring this compound concentrations in plasma. A High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method is recommended.

Table 3: Example HPLC-MS/MS Parameters

ParameterSpecification
HPLC System
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile PhaseGradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Negative or Positive mode
DetectionMultiple Reaction Monitoring (MRM)
Precursor > Product IonTo be determined by direct infusion of this compound standard

Data Presentation

Quantitative data from the in vivo study should be summarized in tables for clear comparison.

Table 4: Summary of Pharmacokinetic Parameters for this compound

GroupCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Bioavailability (%)
This compound (10 mg/kg)Mean ± SDMean ± SDMean ± SDMean ± SD
This compound (50 mg/kg)Mean ± SDMean ± SDMean ± SDMean ± SD

Signaling Pathway

This compound is known to inhibit hepatic gluconeogenesis. A key regulatory pathway in this process is the AMP-activated protein kinase (AMPK) signaling cascade. Activation of AMPK in the liver leads to the inhibition of key gluconeogenic enzymes, thereby reducing glucose production.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Metabolic Outcome This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK AMPK-P (Active) AMPK->pAMPK Phosphorylation PEPCK PEPCK (Phosphoenolpyruvate carboxykinase) pAMPK->PEPCK Inhibits Expression G6Pase G6Pase (Glucose-6-phosphatase) pAMPK->G6Pase Inhibits Expression Gluconeogenesis Gluconeogenesis Glucose_Production Hepatic Glucose Production Gluconeogenesis->Glucose_Production

Caption: this compound signaling pathway in hepatic gluconeogenesis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vivo dissolution and bioavailability study of this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_outcome Outcome prep_formulation Prepare this compound in DMSO/PEG300 Vehicle administer Oral Gavage Administration prep_formulation->administer prep_animals Acclimate and Fast Animals prep_animals->administer collect_blood Serial Blood Sampling administer->collect_blood process_samples Plasma Separation collect_blood->process_samples lcms_analysis LC-MS/MS Quantification process_samples->lcms_analysis pk_analysis Pharmacokinetic Analysis lcms_analysis->pk_analysis dissolution_profile In Vivo Dissolution Characteristics pk_analysis->dissolution_profile bioavailability Oral Bioavailability pk_analysis->bioavailability

Caption: Experimental workflow for in vivo this compound study.

References

Cell culture preparation of Regaloside H with DMSO for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H is a phenylpropanoid glycerol glucoside that has demonstrated potential as a gluconeogenesis inhibitor and an anticancer agent.[1] In vitro studies have shown its ability to reduce glucose production in hepatocytes and induce apoptosis in cancer cells, partly through the inhibition of kinase activity.[1][2] These application notes provide detailed protocols for the preparation of this compound in DMSO for use in various in vitro assays to explore its biological activities.

Data Presentation

The following table summarizes the quantitative data available for this compound in relevant in vitro assays.

ParameterCell LineConcentrationEffectSource
Gluconeogenesis InhibitionH4IIE rat hepatoma cells10 µM36.8% reduction in glucose production[1]
Solubility in DMSO-100 mg/mLSoluble with ultrasonic assistance[1]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 400.4 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade, newly opened

  • Sterile microcentrifuge tubes

  • Ultrasonic water bath

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.004 mg of this compound.

  • Add the appropriate volume of DMSO to the tube. For a 10 mM stock, add 1 mL of DMSO to 4.004 mg of this compound.

  • To aid dissolution, sonicate the solution in an ultrasonic water bath until the this compound is completely dissolved.[1] Gentle heating may also be applied if necessary.

  • Once dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Ensure the tubes are sealed tightly to protect from moisture and light.

Note: DMSO is hygroscopic and can affect the solubility of the product. It is highly recommended to use a newly opened bottle of DMSO for preparing the stock solution.[1]

Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO2 incubator.

  • The next day, prepare serial dilutions of this compound from the 10 mM stock solution in complete cell culture medium. A typical concentration range to start with is 0.1, 1, 10, 50, and 100 µM. Remember to include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or controls to the respective wells.

  • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound (e.g., based on IC50 from the MTT assay) and a vehicle control for a specified time (e.g., 24 hours).

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Hepatic Gluconeogenesis Assay

This protocol outlines a method to measure the effect of this compound on glucose production in hepatocytes.

Materials:

  • H4IIE rat hepatoma cells or primary hepatocytes

  • Collagen-coated plates

  • Glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate)

  • This compound stock solution (10 mM in DMSO)

  • Glucagon (positive control)

  • Glucose assay kit

Procedure:

  • Seed hepatocytes on collagen-coated plates and culture until they form a confluent monolayer.

  • Wash the cells twice with PBS to remove any residual glucose.

  • Incubate the cells in glucose production buffer containing different concentrations of this compound (e.g., 1, 10, 50 µM), a vehicle control, and a positive control (e.g., 100 nM glucagon) for 4-6 hours.

  • After the incubation period, collect the supernatant from each well.

  • Measure the glucose concentration in the supernatant using a commercially available glucose assay kit, following the manufacturer's instructions.

  • Normalize the glucose production to the total protein content in each well. To do this, lyse the cells and perform a protein quantification assay (e.g., BCA assay).

  • Express the results as glucose production relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assays In Vitro Assays cluster_mtt MTT Assay cluster_apoptosis Apoptosis Assay cluster_gluco Gluconeogenesis Assay RegalosideH This compound Powder Sonicate Sonication RegalosideH->Sonicate DMSO DMSO DMSO->Sonicate Stock 10 mM Stock Solution in DMSO Sonicate->Stock Store Store at -80°C Stock->Store Treatment1 Treat with This compound Stock->Treatment1 Treatment2 Treat with This compound Stock->Treatment2 Treatment3 Treat with This compound Stock->Treatment3 CellSeeding1 Seed Cells CellSeeding1->Treatment1 MTT_add Add MTT Treatment1->MTT_add Solubilize Solubilize Formazan MTT_add->Solubilize Read1 Read Absorbance (570 nm) Solubilize->Read1 CellSeeding2 Seed Cells CellSeeding2->Treatment2 Harvest Harvest Cells Treatment2->Harvest Stain Stain with Annexin V/PI Harvest->Stain Analyze Flow Cytometry Stain->Analyze CellSeeding3 Seed Hepatocytes CellSeeding3->Treatment3 Collect Collect Supernatant Treatment3->Collect Measure Measure Glucose Collect->Measure Normalize Normalize to Protein Measure->Normalize

Caption: Experimental workflow for this compound preparation and in vitro assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt Bad Bad Akt->Bad | Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Bcl2 Bcl-2 Bad->Bcl2 | Caspase9 Caspase-9 Bcl2->Caspase9 | Apoptosis Apoptosis Caspase9->Apoptosis RegalosideH This compound RegalosideH->PI3K ? RegalosideH->Raf ? RegalosideH->Caspase9 ?

Caption: Hypothesized signaling pathways modulated by this compound.

Disclaimer: The specific molecular targets of this compound within the PI3K/Akt and MAPK signaling pathways have not been definitively elucidated. This diagram represents a plausible mechanism based on the known activities of structurally related natural compounds. Further experimental validation is required to confirm the direct interactions of this compound with these pathway components.

References

Application Notes and Protocols for Studying the In Vivo Effects of Novel Phytochemicals: A Representative Model Using a Regaloside H Analog

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

I. Application Notes: Animal Models for Neuroprotection and Anti-inflammation

The selection of an appropriate animal model is critical for elucidating the in vivo effects of a novel compound. For a phytochemical like Regaloside H, with putative neuroprotective and anti-inflammatory activities, several well-validated models can be considered.

1. Neurodegenerative Disease Models:

  • Alzheimer's Disease (AD) Model: The APPswe/PS1ΔE9 transgenic mouse model is a widely used tool for studying AD pathology. These mice develop age-dependent amyloid-β (Aβ) plaques and cognitive deficits, mimicking key aspects of human AD.[1][2] This model is suitable for evaluating the potential of this compound to ameliorate learning and memory impairments and to modulate the underlying pathological processes.[1][2]

  • Parkinson's Disease (PD) Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is a common model for PD, causing selective destruction of dopaminergic neurons in the substantia nigra. This model can be used to assess the neuroprotective effects of this compound against dopamine neuron loss and motor deficits.

2. Inflammatory Models:

  • Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation.[3][4] Administration of carrageenan into the paw of a rodent induces a biphasic inflammatory response, allowing for the evaluation of a compound's ability to reduce edema and inhibit inflammatory mediators.[3][4]

  • Lipopolysaccharide (LPS)-Induced Systemic Inflammation: Intraperitoneal injection of LPS, a component of the outer membrane of Gram-negative bacteria, induces a systemic inflammatory response characterized by the release of pro-inflammatory cytokines. This model is useful for studying the systemic anti-inflammatory effects of this compound.

II. Experimental Protocols

The following are detailed protocols for key experiments to assess the in vivo efficacy of a novel phytochemical, using the investigation of a this compound analog in an Alzheimer's disease mouse model as an example.

1. Animal Model and Treatment:

  • Animals: Male APPswe/PS1ΔE9 transgenic mice and wild-type C57BL/6J mice (as controls) are used.[1] Animals are typically housed under standard laboratory conditions with ad libitum access to food and water.[4][5]

  • Grouping: Mice are randomly divided into four groups:

    • Wild-type Control (Vehicle)

    • Wild-type + this compound Analog

    • AD Model (Vehicle)

    • AD Model + this compound Analog

  • Administration: The this compound analog (or vehicle) is administered daily via oral gavage or intraperitoneal injection for a specified period (e.g., 4 weeks). The dosage will need to be determined through preliminary dose-response studies.

2. Behavioral Assessment: Morris Water Maze

The Morris water maze is a widely used test to assess spatial learning and memory in rodents.[1]

  • Apparatus: A circular pool (e.g., 120 cm in diameter) filled with opaque water containing a hidden escape platform.

  • Procedure:

    • Acquisition Phase (5 days): Mice are trained to find the hidden platform in four trials per day from different starting positions. The time taken to find the platform (escape latency) is recorded.

    • Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured.

3. Biochemical and Molecular Analysis:

Following the behavioral tests, animals are euthanized, and brain tissues (specifically the hippocampus and cortex) are collected for analysis.

  • Oxidative Stress Markers:

    • Malondialdehyde (MDA) Assay: Measures lipid peroxidation.

    • Glutathione (GSH) Assay: Measures the level of a key antioxidant.

    • Superoxide Dismutase (SOD) Activity Assay: Measures the activity of an important antioxidant enzyme.

  • Inflammatory Cytokine Measurement:

    • Levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are measured using ELISA kits.[1]

  • Western Blot Analysis:

    • To investigate the effect on signaling pathways, the expression levels of key proteins in pathways like PI3K/Akt/mTOR can be quantified.[2]

III. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison between experimental groups.

Table 1: Effect of this compound Analog on Morris Water Maze Performance

GroupEscape Latency (s) - Day 5Time in Target Quadrant (s) - Probe Trial
Wild-type ControlMean ± SEMMean ± SEM
Wild-type + AnalogMean ± SEMMean ± SEM
AD ModelMean ± SEMMean ± SEM
AD Model + AnalogMean ± SEMMean ± SEM

Table 2: Effect of this compound Analog on Biochemical Markers in the Hippocampus

GroupMDA (nmol/mg protein)GSH (μmol/g protein)SOD (U/mg protein)IL-6 (pg/mg protein)TNF-α (pg/mg protein)
Wild-type ControlMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Wild-type + AnalogMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AD ModelMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
AD Model + AnalogMean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

IV. Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_0 Animal Preparation cluster_1 Treatment Phase cluster_2 Behavioral Assessment cluster_3 Post-mortem Analysis animal_model APPswe/PS1ΔE9 Mice & Wild-type Controls grouping Random Grouping (n=10/group) animal_model->grouping administration Daily Administration of this compound Analog or Vehicle (4 weeks) grouping->administration mwm Morris Water Maze (Acquisition & Probe Trials) administration->mwm euthanasia Euthanasia & Tissue Collection (Hippocampus, Cortex) mwm->euthanasia biochem Biochemical Assays (MDA, GSH, SOD) euthanasia->biochem elisa ELISA (IL-6, TNF-α) euthanasia->elisa wb Western Blot (PI3K/Akt/mTOR pathway) euthanasia->wb G Regaloside_H This compound Analog PI3K PI3K Regaloside_H->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Neuroprotection Neuroprotection & Reduced Inflammation mTOR->Neuroprotection

References

Application Notes and Protocols for Hepatocyte Cell Culture Models in Gluconeogenesis Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatic gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors, is a critical metabolic pathway for maintaining blood glucose homeostasis. Dysregulation of this pathway is a hallmark of type 2 diabetes, making it a key target for therapeutic intervention. In vitro hepatocyte cell culture models are indispensable tools for studying the mechanisms of gluconeogenesis and for screening potential inhibitory compounds. This document provides detailed application notes and protocols for utilizing various hepatocyte cell culture models in gluconeogenesis inhibition assays.

Hepatocyte Cell Culture Models for Gluconeogenesis Studies

The choice of cell model is critical for the relevance and success of gluconeogenesis assays. The most commonly used models include primary human hepatocytes, immortalized human hepatoma cell lines such as HepG2 and Huh7, and more recently, 3D culture systems. Each model presents a unique set of advantages and limitations.

  • Primary Human Hepatocytes (PHHs): Considered the "gold standard," PHHs most accurately reflect in vivo liver physiology and metabolic function.[1] However, their use is limited by availability, high cost, and inter-donor variability.

  • HepG2 Cells: A well-established human hepatoblastoma cell line, HepG2 cells are widely used due to their ease of culture and reproducibility. They retain many differentiated hepatic functions, including key enzymes for gluconeogenesis.[2] However, as a cancer cell line, their metabolic phenotype can differ from that of primary hepatocytes.[3]

  • Huh7 Cells: Another human hepatoma cell line, Huh7 cells are also frequently used in metabolic studies. They are known for their robust lipid metabolism and have been shown to be responsive to glucose and insulin signaling.[4][5] Similar to HepG2 cells, their cancerous origin warrants careful interpretation of results.[6]

  • 3D Hepatocyte Culture Systems: Three-dimensional (3D) culture models, such as spheroids and organoids, are gaining prominence as they better recapitulate the in vivo liver microenvironment, leading to enhanced cell-cell interactions and more physiologically relevant metabolic activity compared to 2D monolayers.

Quantitative Comparison of Hepatocyte Models for Gluconeogenesis

The selection of a cell model should be guided by its gluconeogenic capacity and responsiveness to hormonal regulation. The following table summarizes key quantitative parameters for different hepatocyte models.

ParameterPrimary Human Hepatocytes (PHHs)HepG2 CellsHuh7 Cells3D Spheroids/Organoids
Basal Gluconeogenesis Rate Variable, but generally higher and more physiologically relevant.Moderate, often requires optimization of culture conditions to enhance.[2]Moderate, responsive to substrate availability.[4]Generally higher and more stable over time compared to 2D cultures.
Glucagon-stimulated Glucose Production Robust and sensitive response.Responsive, but may be less sensitive than PHHs.Responsive to cAMP analogs, which mimic glucagon signaling.Exhibits enhanced and more sustained responsiveness.
Insulin-mediated Inhibition of Gluconeogenesis High sensitivity, closely mimics in vivo response.[7]Dose-dependent inhibition observed, but may require higher concentrations than PHHs.[2]Shows insulin responsiveness, which can be modulated by culture conditions.[5]Improved insulin sensitivity compared to 2D cultures.
Expression of Key Gluconeogenic Enzymes (PEPCK, G6Pase) High and physiologically regulated expression.Expression is present but can be lower and less responsive to hormonal stimuli compared to PHHs.[3]Expresses key enzymes, with regulation influenced by culture conditions.More stable and in vivo-like expression profiles.
Experimental Variability High inter-donor variability.Low, highly reproducible.Low, reproducible.Can have higher variability depending on the formation protocol.

Signaling Pathways Regulating Hepatic Gluconeogenesis

Understanding the underlying signaling pathways is crucial for interpreting assay results and elucidating the mechanism of action of inhibitory compounds. The two primary hormonal regulators of gluconeogenesis are insulin and glucagon.

Insulin Signaling Pathway

Insulin potently suppresses gluconeogenesis in the postprandial state. Binding of insulin to its receptor on hepatocytes triggers a signaling cascade that leads to the phosphorylation and activation of Akt (Protein Kinase B). Activated Akt then phosphorylates and inactivates the transcription factor Forkhead Box O1 (FOXO1), leading to its exclusion from the nucleus and subsequent downregulation of key gluconeogenic genes, phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase).[8][9]

Insulin_Signaling_Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Insulin_Receptor->IRS P PI3K PI3K IRS->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt P FOXO1_nucleus FOXO1 (nucleus) Akt->FOXO1_nucleus P Gluconeogenesis Gluconeogenesis Akt->Gluconeogenesis Inhibition FOXO1_cytoplasm FOXO1-P (cytoplasm) FOXO1_nucleus->FOXO1_cytoplasm Export Gluconeogenic_Genes Gluconeogenic Genes (PEPCK, G6Pase) FOXO1_nucleus->Gluconeogenic_Genes Activation Gluconeogenic_Genes->Gluconeogenesis Leads to

Insulin signaling pathway inhibiting hepatic gluconeogenesis.
Glucagon Signaling Pathway

During fasting, glucagon stimulates hepatic glucose production. Glucagon binds to its G-protein coupled receptor, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP).[10] cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB promotes the transcription of PEPCK and G6Pase, thereby increasing gluconeogenesis.[11]

Glucagon_Signaling_Pathway Glucagon Glucagon Glucagon_Receptor Glucagon Receptor Glucagon->Glucagon_Receptor G_Protein G Protein Glucagon_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP ATP to ATP ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB P Gluconeogenic_Genes Gluconeogenic Genes (PEPCK, G6Pase) CREB->Gluconeogenic_Genes Activation Gluconeogenesis Gluconeogenesis Gluconeogenic_Genes->Gluconeogenesis Leads to

Glucagon signaling pathway stimulating hepatic gluconeogenesis.

Experimental Protocols for Gluconeogenesis Inhibition Assays

The following are generalized protocols that can be adapted for primary hepatocytes, HepG2, and Huh7 cells. Optimization is recommended for specific cell types and experimental conditions.

General Experimental Workflow

The overall workflow for a gluconeogenesis inhibition assay involves cell seeding, a starvation period to deplete glycogen stores, treatment with gluconeogenic substrates and test compounds, followed by the measurement of glucose output.

Experimental_Workflow start Start seed_cells Seed Hepatocytes in 24- or 96-well plates start->seed_cells culture Culture to desired confluency (e.g., 80-90%) seed_cells->culture wash1 Wash with PBS culture->wash1 starve Starve cells in glucose-free medium (e.g., 16-24 hours) wash1->starve wash2 Wash with PBS starve->wash2 treat Add gluconeogenic substrates (Lactate/Pyruvate) +/- Inhibitors wash2->treat incubate Incubate for a defined period (e.g., 3-6 hours) treat->incubate collect Collect supernatant incubate->collect measure Measure glucose concentration collect->measure analyze Analyze data and determine % inhibition measure->analyze end End analyze->end

General experimental workflow for a gluconeogenesis inhibition assay.
Protocol 1: Gluconeogenesis Assay in Primary Human Hepatocytes

Materials:

  • Cryopreserved or fresh primary human hepatocytes

  • Collagen-coated 24- or 96-well plates

  • Hepatocyte culture medium (e.g., Williams' E Medium)

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free DMEM

  • Gluconeogenic substrates: Sodium Lactate and Sodium Pyruvate

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Metformin)

  • Glucose assay kit (e.g., glucose oxidase-based)

  • Cell lysis buffer and protein assay kit (for normalization)

Procedure:

  • Cell Seeding: Thaw and seed primary human hepatocytes on collagen-coated plates according to the supplier's instructions. Culture for 24-48 hours to allow for cell attachment and recovery.

  • Starvation: Gently wash the cells twice with PBS. Replace the culture medium with glucose-free DMEM and incubate for 16-24 hours to deplete intracellular glycogen stores.

  • Treatment: Wash the cells twice with PBS. Add fresh glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate). Add test compounds at desired concentrations. Include wells with substrates only (vehicle control) and a positive control.

  • Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 3-6 hours.

  • Glucose Measurement: Carefully collect the supernatant from each well. Measure the glucose concentration using a commercially available glucose assay kit, following the manufacturer's protocol.

  • Normalization: After collecting the supernatant, wash the cells with PBS and lyse them. Determine the total protein content in each well using a protein assay kit. Normalize the glucose production to the total protein content.

  • Data Analysis: Calculate the percentage inhibition of gluconeogenesis for each test compound relative to the vehicle control.

Protocol 2: Gluconeogenesis Assay in HepG2 or Huh7 Cells

Materials:

  • HepG2 or Huh7 cells

  • Standard cell culture flasks and plates (24- or 96-well)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Glucose-free DMEM

  • Gluconeogenic substrates: Sodium Lactate and Sodium Pyruvate

  • Glucagon or a cAMP analog (e.g., dibutyryl-cAMP) for stimulation

  • Test compounds

  • Positive control (e.g., Insulin or Metformin)

  • Glucose assay kit

  • Cell lysis buffer and protein assay kit

Procedure:

  • Cell Seeding: Seed HepG2 or Huh7 cells in 24- or 96-well plates and grow to 80-90% confluency.

  • Starvation: Wash the cells twice with PBS and replace the medium with glucose-free DMEM. Incubate for 16-24 hours.

  • Treatment: Wash the cells twice with PBS. Add fresh glucose-free DMEM containing gluconeogenic substrates (e.g., 10 mM sodium lactate and 1 mM sodium pyruvate). For stimulated gluconeogenesis, add glucagon (e.g., 100 nM) or a cAMP analog. Add test compounds and controls.

  • Incubation: Incubate for 3-6 hours at 37°C and 5% CO2.

  • Glucose Measurement: Collect the supernatant and measure the glucose concentration as described for primary hepatocytes.

  • Normalization: Normalize the glucose production to the total protein content of the cells in each well.

  • Data Analysis: Determine the percent inhibition of gluconeogenesis compared to the stimulated control.

Data Presentation and Interpretation

Results from gluconeogenesis inhibition assays should be presented clearly to allow for robust interpretation and comparison.

  • Dose-Response Curves: For active compounds, generate dose-response curves by plotting the percentage inhibition of gluconeogenesis against the log concentration of the inhibitor. From these curves, calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition).

  • Bar Graphs: Use bar graphs to compare the effects of different treatments, including vehicle control, positive control, and various concentrations of test compounds.

  • Statistical Analysis: Perform appropriate statistical analysis (e.g., t-test, ANOVA) to determine the significance of the observed effects.

Conclusion

The choice of a hepatocyte cell culture model for gluconeogenesis inhibition assays depends on a balance between physiological relevance, reproducibility, and practical considerations. Primary human hepatocytes offer the highest physiological relevance, while cell lines like HepG2 and Huh7 provide a more accessible and reproducible platform. 3D culture systems are emerging as a promising alternative that combines many of the benefits of both. By following the detailed protocols and data analysis guidelines provided in these application notes, researchers can effectively screen and characterize novel inhibitors of hepatic gluconeogenesis for the potential treatment of metabolic diseases.

References

Application Notes and Protocols: Assaying the Antioxidant Effects of Regaloside H using DPPH and ABTS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H, a steroidal saponin isolated from the bulbs of Lilium lancifolium Thunb., is a subject of interest for its potential biological activities.[1] The genus Lilium is known to be a rich source of bioactive compounds, including polysaccharides, phenols, and saponins, which have demonstrated various effects such as anti-inflammatory and antioxidant properties.[2][3] Antioxidants are crucial for mitigating the damaging effects of oxidative stress, a process implicated in numerous chronic diseases. Therefore, evaluating the antioxidant capacity of natural compounds like this compound is a critical step in preclinical research and drug development.

This document provides detailed application notes and protocols for assessing the antioxidant effects of this compound using two widely accepted and robust methods: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay. These assays are based on the ability of an antioxidant to donate an electron or hydrogen atom to neutralize a stable radical, resulting in a measurable color change.

Principle of the Assays

Both DPPH and ABTS assays are spectrophotometric methods used to determine the radical scavenging capacity of a compound.

  • DPPH Assay: The DPPH radical is a stable free radical that has a deep violet color in solution and absorbs light at approximately 517 nm.[4] When an antioxidant is present, it donates a hydrogen atom or an electron to DPPH, reducing it to a colorless or pale yellow hydrazine derivative. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.[4]

  • ABTS Assay: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. It has a characteristic blue-green color with maximum absorbance at 734 nm.[5] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is indicative of the antioxidant's scavenging ability.[5]

Data Presentation

The antioxidant activity of this compound has been evaluated using DPPH and ABTS assays. The following table summarizes the quantitative data, with Ascorbic Acid (Vitamin C) included as a positive control for comparison. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates a higher antioxidant activity.[4]

CompoundDPPH Assay IC50 (µM)ABTS Assay IC50 (µM)Reference
This compound > 400> 400[1]
Ascorbic Acid (Positive Control)50.7108.2[1]

Note: The IC50 values for this compound were reported to be greater than 400 µM, indicating weak or no significant radical scavenging activity in these assays under the tested conditions.[1]

Experimental Protocols

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from standard methodologies for determining antioxidant activity.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a 0.1 mM stock solution of DPPH in methanol.

    • Store the solution in a dark bottle and at 4°C when not in use. The solution should be freshly prepared for each assay.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in methanol.

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested.

    • Prepare a stock solution of ascorbic acid in methanol and dilute it to a similar concentration range as the test sample.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of the different concentrations of this compound or ascorbic acid to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      % Inhibition = [(A_control - A_sample) / A_control] x 100

      Where:

      • A_control is the absorbance of the blank (DPPH solution without sample).

      • A_sample is the absorbance of the DPPH solution with the sample.

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

ABTS Radical Cation Decolorization Assay Protocol

This protocol is based on established methods for ABTS antioxidant capacity assessment.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Methanol or phosphate-buffered saline (PBS)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Pipettes and tips

  • Standard laboratory glassware

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS Working Solution:

    • On the day of the assay, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Sample and Control Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (methanol or PBS).

    • Prepare a series of dilutions from the stock solution.

    • Prepare a stock solution of ascorbic acid and dilute it to a similar concentration range.

  • Assay Procedure:

    • In a 96-well microplate, add 190 µL of the ABTS working solution to each well.

    • Add 10 µL of the different concentrations of this compound or ascorbic acid to the respective wells.

    • For the blank, add 10 µL of the solvent used for the sample.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of each well at 734 nm.

    • Calculate the percentage of ABTS•+ scavenging activity using the formula:

      % Inhibition = [(A_control - A_sample) / A_control] x 100

      Where:

      • A_control is the absorbance of the blank (ABTS solution without sample).

      • A_sample is the absorbance of the ABTS solution with the sample.

    • Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dpph DPPH Assay cluster_abts ABTS Assay cluster_analysis Data Analysis prep_regaloside Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_regaloside->prep_dilutions prep_control Prepare Ascorbic Acid Stock Solution prep_control->prep_dilutions dpph_reaction Mix DPPH Solution with Samples/Controls prep_dilutions->dpph_reaction abts_reaction Mix ABTS•+ Solution with Samples/Controls prep_dilutions->abts_reaction prep_dpph Prepare 0.1 mM DPPH Solution prep_dpph->dpph_reaction prep_abts Prepare ABTS•+ Working Solution prep_abts->abts_reaction dpph_incubation Incubate in Dark (30 min) dpph_reaction->dpph_incubation dpph_read Measure Absorbance at 517 nm dpph_incubation->dpph_read calc_inhibition Calculate % Inhibition dpph_read->calc_inhibition abts_incubation Incubate (e.g., 6 min) abts_reaction->abts_incubation abts_read Measure Absorbance at 734 nm abts_incubation->abts_read abts_read->calc_inhibition plot_curve Plot Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for assaying the antioxidant effects of this compound.

assay_mechanisms cluster_dpph DPPH Assay cluster_abts ABTS Assay DPPH_radical DPPH• (Violet) DPPH_reduced DPPH-H (Colorless/Yellow) DPPH_radical->DPPH_reduced + Antioxidant-H (H• donation) Antioxidant_H This compound (Antioxidant-H) ABTS_radical ABTS•+ (Blue-Green) ABTS_reduced ABTS (Colorless) ABTS_radical->ABTS_reduced + Antioxidant (e- donation) Antioxidant_e This compound (Antioxidant)

Caption: Chemical principle of DPPH and ABTS radical scavenging assays.

References

Measuring Regaloside H-Induced Apoptosis via Caspase-3 Activation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside H, a naturally occurring ginsenoside, has emerged as a compound of interest in oncological research due to its potential anticancer properties. Preliminary studies on related ginsenosides suggest that this compound may induce programmed cell death, or apoptosis, in cancer cells. A key event in the execution phase of apoptosis is the activation of caspase-3, a critical cysteine-aspartic protease. This document provides detailed application notes and protocols for measuring the activation of caspase-3 in response to this compound treatment, offering a robust method to quantify its apoptotic effects. The following protocols and data are representative of the expected outcomes when studying the pro-apoptotic potential of this compound and are based on established methodologies for similar compounds.

Principle of the Assay

The activation of caspase-3 is a hallmark of apoptosis. In living cells, caspase-3 exists as an inactive proenzyme. Upon initiation of the apoptotic cascade, initiator caspases cleave procaspase-3, leading to the formation of the active enzyme. This activated caspase-3 then cleaves a variety of cellular substrates, ultimately leading to cell death.

Caspase-3 activity can be quantified using assays that employ a synthetic tetrapeptide substrate, Asp-Glu-Val-Asp (DEVD), which is specifically recognized and cleaved by active caspase-3.[1] This peptide is conjugated to a reporter molecule, either a chromophore (p-nitroaniline, pNA) for colorimetric assays or a fluorophore (7-amino-4-trifluoromethyl coumarin, AFC, or Rhodamine 110, R110) for fluorometric assays.[1][2] The cleavage of the substrate by active caspase-3 releases the reporter molecule, which can then be quantified using a spectrophotometer or fluorometer, respectively. The amount of reporter molecule released is directly proportional to the caspase-3 activity in the cell lysate.

Data Presentation

The following tables summarize hypothetical quantitative data illustrating the dose-dependent and time-course effects of this compound on caspase-3 activation and apoptosis induction in a cancer cell line.

Table 1: Dose-Dependent Effect of this compound on Caspase-3 Activity

This compound Concentration (µM)Relative Caspase-3 Activity (Fold Change vs. Control)Percentage of Apoptotic Cells (Annexin V Positive)
0 (Control)1.00 ± 0.125.2 ± 1.5
101.85 ± 0.2115.8 ± 2.1
253.52 ± 0.3532.5 ± 3.8
505.78 ± 0.4955.1 ± 4.5
1004.12 ± 0.4148.9 ± 4.2

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated for 24 hours.

Table 2: Time-Course of this compound-Induced Caspase-3 Activation

Time (hours)Relative Caspase-3 Activity (Fold Change vs. 0h)
01.00 ± 0.08
61.54 ± 0.15
122.98 ± 0.27
245.63 ± 0.51
483.21 ± 0.33

Data are presented as mean ± standard deviation from three independent experiments. Cells were treated with 50 µM this compound.

Experimental Protocols

Protocol 1: Colorimetric Assay for Caspase-3 Activity

This protocol outlines the steps for a colorimetric assay to measure caspase-3 activity in cell lysates.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-pNA)

  • Microplate reader

  • 96-well microplate

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a positive control (e.g., staurosporine). Incubate for the desired time period (e.g., 24 hours).

  • Cell Lysis:

    • Centrifuge the plate to pellet the cells.

    • Remove the supernatant and wash the cells with cold PBS.

    • Add 50 µL of chilled cell lysis buffer to each well and incubate on ice for 10 minutes.

  • Caspase-3 Reaction:

    • Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.

    • Add 5 µL of DEVD-pNA substrate (4 mM) to each well.

    • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released and thus to the caspase-3 activity.

Protocol 2: Fluorometric Assay for Caspase-3 Activity

This protocol provides a more sensitive method for detecting caspase-3 activity using a fluorogenic substrate.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Caspase-3 substrate (DEVD-AFC or DEVD-R110)

  • Fluorometric microplate reader

  • 96-well black microplate

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the colorimetric assay protocol, using a black-walled 96-well plate suitable for fluorescence measurements.

  • Cell Lysis: Follow step 3 from the colorimetric assay protocol.

  • Caspase-3 Reaction:

    • Add 50 µL of 2X reaction buffer containing 10 mM DTT to each well.

    • Add 5 µL of DEVD-AFC or DEVD-R110 substrate (1 mM) to each well.

    • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Data Acquisition: Measure the fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm for DEVD-AFC, or excitation at 499 nm and emission at 521 nm for DEVD-R110. The fluorescence intensity is proportional to the amount of AFC or R110 released and thus to the caspase-3 activity.

Signaling Pathway and Experimental Workflow Diagrams

Regaloside_H_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_mitochondrion Mitochondrion This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Bcl-2 Bcl-2 This compound->Bcl-2 Bax Bax This compound->Bax Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bcl-2->Bax Bax->Mitochondrion pore formation Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 activation Procaspase-3 Procaspase-3 Caspase-9->Procaspase-3 Caspase-3 (Active) Caspase-3 (Active) Procaspase-3->Caspase-3 (Active) cleavage Substrate Cleavage Substrate Cleavage Caspase-3 (Active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Proposed intrinsic pathway of this compound-induced apoptosis.

Caspase3_Assay_Workflow Start Start Seed Cells Seed Cells Start->Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Lyse Cells Lyse Cells Incubate->Lyse Cells Add Caspase-3 Substrate Add Caspase-3 Substrate Lyse Cells->Add Caspase-3 Substrate Incubate at 37°C Incubate at 37°C Add Caspase-3 Substrate->Incubate at 37°C Measure Signal Measure Signal Incubate at 37°C->Measure Signal Analyze Data Analyze Data Measure Signal->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the caspase-3 activation assay.

Discussion and Interpretation of Results

An increase in caspase-3 activity, as indicated by a higher colorimetric or fluorescent signal in this compound-treated cells compared to the untreated control, is a strong indicator of apoptosis induction. The dose-response and time-course experiments are crucial for characterizing the potency and kinetics of this compound's apoptotic effects.

It is important to note that while caspase-3 activation is a key event, it is advisable to complement this assay with other methods to confirm apoptosis. These can include Annexin V/Propidium Iodide staining to detect early and late apoptotic cells, TUNEL assays to identify DNA fragmentation, and Western blotting to analyze the expression levels of other apoptosis-related proteins such as those in the Bcl-2 family (e.g., Bcl-2, Bax) and the release of cytochrome c from the mitochondria. The proposed signaling pathway suggests that this compound may induce apoptosis through the intrinsic (mitochondrial) pathway by modulating the balance of pro- and anti-apoptotic Bcl-2 family proteins, leading to cytochrome c release and subsequent caspase activation.

Conclusion

The caspase-3 activation assay is a reliable and quantifiable method for assessing the pro-apoptotic activity of this compound. The detailed protocols provided herein offer a standardized approach for researchers in academic and industrial settings to investigate the therapeutic potential of this and other novel compounds. When combined with other apoptosis detection methods, this assay provides a comprehensive understanding of the compound's mechanism of action.

References

Application Notes and Protocols: Pharmacokinetic and Tissue Distribution Analysis of Regaloside H in Rats

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the methodologies required for analyzing the pharmacokinetics and tissue distribution of Regaloside H in a rat model. The protocols are designed for researchers, scientists, and drug development professionals.

Disclaimer: No direct studies on the pharmacokinetics or tissue distribution of this compound in rats were identified. The following pharmacokinetic data and protocols are based on a study of Tenacissoside H, a structurally related compound, and are provided as a representative example.

Pharmacokinetic Analysis of Tenacissoside H in Rats

A study involving the oral and intravenous administration of Tenacissoside H to rats provides the following pharmacokinetic insights.

Table 1: Pharmacokinetic Parameters of Tenacissoside H in Rats
ParameterOral Administration (5 mg/kg)Intravenous Administration (1 mg/kg)
Cmax (ng/mL)489.6 ± 118.2-
Tmax (h)0.25 ± 0.12-
AUC(0-t) (ng·h/mL)1025.7 ± 215.4228.6 ± 45.3
AUC(0-∞) (ng·h/mL)1032.5 ± 218.1230.1 ± 46.2
t1/2 (h)1.8 ± 0.41.5 ± 0.3
Bioavailability (%)89.8-

Data presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Pharmacokinetic Study in Rats

This protocol details the procedure for assessing the pharmacokinetics of a compound like this compound in rats, based on the study of Tenacissoside H.

1. Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male and female

  • Weight: 180-220 g

  • Housing: Controlled environment with a 12-hour light/dark cycle, temperature at 25 ± 2°C, and humidity at 50 ± 10%. Standard rat chow and water are provided ad libitum.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

2. Drug Administration:

  • Oral Administration: A 5 mg/kg dose of the compound is administered by oral gavage.

  • Intravenous Administration: A 1 mg/kg dose of the compound is administered via the tail vein.

3. Sample Collection:

  • Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at the following time points: 0, 0.08, 0.25, 0.5, 0.75, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.

  • Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -80°C until analysis.

4. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma, add 10 µL of an internal standard solution (e.g., astragaloside IV at 1.0 µg/mL)[1].

  • Add 1.0 mL of ethyl acetate and vortex for 1 minute[1].

  • Centrifuge at 13,000 rpm for 5 minutes at 4°C[1].

  • Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C[1].

  • Reconstitute the residue in 100 µL of methanol and centrifuge at 13,000 rpm for 5 minutes[1].

  • Inject 2 µL of the supernatant into the UPLC-MS/MS system for analysis[1].

5. Analytical Method (UPLC-MS/MS):

  • Chromatographic System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: UPLC HSS T3 column (50 mm × 2.1 mm, 1.8 µm)[1].

  • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid) at a flow rate of 0.4 mL/min[1].

  • Mass Spectrometry: Tandem mass spectrometer with an electrospray ionization (ESI) source in positive ion mode[1].

  • Detection: Multiple reaction monitoring (MRM) is used for quantitative analysis[1].

Protocol 2: Tissue Distribution Study in Rats

This protocol provides a general methodology for assessing the tissue distribution of a compound like this compound.

1. Animal Model and Drug Administration:

  • Follow the same animal model and drug administration procedures as described in Protocol 1.

2. Tissue Collection:

  • At predetermined time points after drug administration, animals are euthanized.

  • Tissues of interest (e.g., heart, liver, spleen, lung, kidney, brain, stomach, intestines) are rapidly excised.

  • Rinse tissues with ice-cold saline to remove excess blood and blot dry.

  • Weigh each tissue sample and store at -80°C until homogenization.

3. Tissue Homogenization:

  • Thaw the tissue samples on ice.

  • Add a known volume of saline or buffer (e.g., 4 volumes of saline to 1 volume of tissue) to the tissue sample.

  • Homogenize the tissue using a tissue homogenizer until a uniform consistency is achieved.

  • Store the tissue homogenate at -80°C until analysis.

4. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of tissue homogenate, add 10 µL of the internal standard.

  • Add 1 mL of a mixture of methanol and ethyl acetate (1:1, v/v) containing 0.1% formic acid[2].

  • Vortex the sample for 1 minute and then centrifuge at 13,000 rpm for 5 minutes[2].

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C[2].

  • Reconstitute the residue with 80 µL of methanol, centrifuge at 13,000 rpm for 5 minutes, and inject 5 µL of the supernatant for analysis[2].

5. Analytical Method:

  • Utilize the same UPLC-MS/MS method as described in Protocol 1 for the analysis of the compound in tissue homogenates.

Visualizations

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_interp Data Interpretation drug_admin Drug Administration (Oral or IV) blood_sampling Serial Blood Sampling drug_admin->blood_sampling centrifugation Plasma Separation (Centrifugation) blood_sampling->centrifugation extraction Extraction (LLE or PPT) centrifugation->extraction reconstitution Reconstitution extraction->reconstitution uplc_msms UPLC-MS/MS Analysis reconstitution->uplc_msms pk_modeling Pharmacokinetic Modeling uplc_msms->pk_modeling

Caption: Experimental workflow for a pharmacokinetic study in rats.

Study_Logic cluster_study_design Study Design cluster_execution Experimental Execution cluster_analysis Sample & Data Analysis cluster_outcome Study Outcome objective Objective: Determine PK and Tissue Distribution animal_model Animal Model Selection (Rat) objective->animal_model dose_route Dose & Route Selection (Oral/IV) objective->dose_route pk_study Pharmacokinetic Study dose_route->pk_study tissue_dist_study Tissue Distribution Study dose_route->tissue_dist_study bioanalysis Bioanalytical Method (UPLC-MS/MS) pk_study->bioanalysis tissue_dist_study->bioanalysis data_analysis Pharmacokinetic & Statistical Analysis bioanalysis->data_analysis pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) data_analysis->pk_parameters tissue_conc Tissue Concentrations data_analysis->tissue_conc

References

Troubleshooting & Optimization

Improving Regaloside H solubility in aqueous solutions for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of Regaloside H in aqueous solutions for cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary cellular effect?

A1: this compound is a phenylpropanoid glycerol glucoside that functions as a gluconeogenesis inhibitor.[1][2][3] It has been shown to reduce glucose production in hepatocytes. Specifically, a 10 μM concentration of this compound can suppress glucose production by 36.8% in H4IIE rat hepatoma cells.[1]

Q2: I'm observing precipitation of this compound when I add it to my cell culture medium. What is causing this?

A2: this compound has poor solubility in aqueous solutions. Direct addition of a powdered compound or a highly concentrated stock solution into your aqueous cell culture medium can cause it to precipitate out of solution. It is crucial to use appropriate solvents and solubilization techniques to maintain its solubility.

Q3: What are the recommended methods for dissolving this compound for in vitro studies?

A3: To achieve a clear solution of this compound for cell culture, it is recommended to first dissolve it in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in a mixture of co-solvents or a cyclodextrin-based solution before final dilution into the cell culture medium.

Q4: What is the maximum concentration of this compound I can achieve in a solution suitable for cell culture?

A4: Using specific formulation protocols, a concentration of at least 2.5 mg/mL (6.24 mM) of this compound in a clear solution can be achieved.[1]

Q5: Are there any general tips for handling poorly soluble compounds like this compound in cell culture?

A5: Yes. When working with compounds that have low aqueous solubility, it is best practice to prepare a high-concentration stock solution in an organic solvent like DMSO. For dose-response experiments, perform serial dilutions of this stock solution in the same organic solvent. When treating your cells, add the small volume of the diluted compound directly to the cell culture medium, ensuring rapid mixing to prevent localized high concentrations and precipitation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon addition to culture medium The compound's solubility limit in the aqueous medium has been exceeded.Prepare a stock solution in 100% DMSO and dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%). For higher concentrations of this compound, consider using a formulation with co-solvents or cyclodextrins.
Cloudy or hazy solution after preparation Incomplete dissolution of this compound.Gentle heating and/or sonication can aid in the dissolution of the compound after the addition of solvents.[1][4]
Loss of compound activity over time Improper storage of stock solutions leading to degradation.Aliquot the prepared stock solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.[1]
Cell toxicity observed at higher concentrations The solvent or the solubilizing agents may be causing cytotoxicity.Perform a vehicle control experiment to determine the toxicity of the solvent and any co-solvents or cyclodextrins used in your formulation. Ensure the final concentration of all components is well-tolerated by your specific cell line.

Quantitative Data Summary

The following tables summarize the achievable concentrations of this compound and a structurally similar compound, Regaloside E, using various solubilization protocols.

Table 1: this compound Solubilization Data [1]

ProtocolFormulation ComponentsAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (6.24 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (6.24 mM)
310% DMSO, 90% Corn Oil≥ 2.5 mg/mL (6.24 mM)

Table 2: Regaloside E Solubilization Data [4]

ProtocolFormulation ComponentsAchievable Concentration
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 1.25 mg/mL (2.73 mM)
210% DMSO, 90% (20% SBE-β-CD in Saline)≥ 1.25 mg/mL (2.73 mM)
310% DMSO, 90% Corn Oil≥ 1.25 mg/mL (2.73 mM)

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

  • Vortex the tube until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.

  • Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]

Protocol 2: Preparation of this compound Working Solution with Co-solvents [1]

This protocol yields a clear solution of ≥ 2.5 mg/mL. The following steps are for preparing 1 mL of working solution.

  • Start with 100 μL of a 25 mg/mL this compound stock solution in DMSO.

  • Add 400 μL of PEG300 and mix thoroughly.

  • Add 50 μL of Tween-80 and mix until the solution is homogeneous.

  • Add 450 μL of saline to bring the final volume to 1 mL. Mix well.

  • This working solution can then be further diluted to the final desired concentration in the cell culture medium.

Protocol 3: Preparation of this compound Working Solution with Cyclodextrin [1]

This protocol also yields a clear solution of ≥ 2.5 mg/mL. The following steps are for preparing 1 mL of working solution.

  • Start with 100 μL of a 25 mg/mL this compound stock solution in DMSO.

  • Add 900 μL of a 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) solution in saline.

  • Mix thoroughly until a clear, homogeneous solution is obtained.

  • This working solution can be used for further dilutions in cell culture medium.

Visualizations

experimental_workflow cluster_prep Preparation of this compound cluster_cell_culture Cell Culture Experiment Regaloside_Powder This compound Powder DMSO_Stock Dissolve in DMSO (e.g., 25 mg/mL) Regaloside_Powder->DMSO_Stock Working_Solution Prepare Working Solution (Co-solvents or Cyclodextrin) DMSO_Stock->Working_Solution Treatment Treat Cells with This compound Dilution Working_Solution->Treatment Cell_Seeding Seed Cells Cell_Seeding->Treatment Incubation Incubate Treatment->Incubation Analysis Analyze Cellular Response (e.g., Glucose Production Assay) Incubation->Analysis

Caption: Experimental workflow for preparing and using this compound in cell culture.

Caption: Plausible signaling pathway for this compound-mediated inhibition of gluconeogenesis.

References

Technical Support Center: Overcoming Regaloside H Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Regaloside H precipitation in cell culture media. Our goal is to provide actionable solutions to ensure the successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a phenylpropanoid glycerol glucoside, a natural compound that has been identified as a gluconeogenesis inhibitor.[1] It is utilized in cell culture experiments, particularly with hepatocyte cell lines like H4IIE, to study glucose metabolism and to investigate its potential as a therapeutic agent for conditions such as type 2 diabetes.[1] An effective concentration of 10 μM has been shown to suppress glucose production in H4IIE rat hepatoma cells.[1]

Q2: I've observed a precipitate in my cell culture media after adding this compound. What are the common causes?

Precipitation of compounds like this compound in cell culture media is a common issue that can arise from several factors:

  • Physicochemical Properties: While this compound has a calculated XLogP3-AA of -1.1, suggesting it is relatively hydrophilic, its complex structure can still lead to solubility challenges in aqueous media.[2]

  • Solvent Shock: this compound is often dissolved in a high concentration of Dimethyl Sulfoxide (DMSO) to create a stock solution. When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the sudden change in solvent polarity can cause the compound to "crash out" and form a precipitate.

  • High Final Concentration: Exceeding the maximum solubility of this compound in your specific cell culture medium will inevitably lead to precipitation.

  • Media Components: Components in the cell culture medium, such as salts, proteins, and amino acids, can interact with this compound, reducing its solubility and leading to the formation of insoluble complexes.[3][4]

  • Temperature and pH: Fluctuations in temperature (e.g., adding a cold stock solution to warm media) and changes in the pH of the media can also negatively impact the solubility of this compound.[3]

Q3: What is the recommended maximum concentration of DMSO in cell culture?

To minimize cytotoxicity and other off-target effects, the final concentration of DMSO in the cell culture medium should be kept as low as possible. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers aiming for 0.1% or less, especially for sensitive cell lines or long-term experiments.[5][6][7][8] It is always recommended to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments.

Q4: Can I use co-solvents other than DMSO to dissolve this compound for cell culture?

Yes, using co-solvents can be an effective strategy to improve the solubility of this compound. For in vivo studies, formulations including PEG300, Tween-80, and SBE-β-CD have been used.[1] However, for in vitro cell culture, the choice and concentration of co-solvents must be carefully considered to avoid cytotoxicity. Some commonly used co-solvents in cell culture include polyethylene glycol (PEG) and cyclodextrins. It is crucial to perform a dose-response experiment to determine the maximum non-toxic concentration of any co-solvent on your specific cell line.

Troubleshooting Guides

Guide 1: Precipitate Forms Immediately Upon Addition to Media

If you observe a precipitate as soon as you add the this compound stock solution to your cell culture medium, follow these steps:

Potential Cause Troubleshooting Step
Solvent Shock 1. Pre-warm the media: Ensure your cell culture medium is at 37°C before adding the compound. 2. Slow, dropwise addition: Add the this compound stock solution drop by drop to the vortexing or gently swirling media. This allows for a more gradual change in solvent polarity. 3. Serial Dilution: Instead of a single large dilution, perform a serial dilution of your stock solution in the cell culture medium.
High Stock Concentration Prepare a less concentrated stock solution in DMSO. This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
Interaction with Media Components Test the solubility of this compound in a simpler buffered solution like Phosphate-Buffered Saline (PBS) to determine if specific media components are causing the precipitation.
Guide 2: Precipitate Forms Over Time in the Incubator

If the media is clear initially but a precipitate forms after incubation, consider the following:

Potential Cause Troubleshooting Step
Temperature-Dependent Solubility Ensure the incubator temperature is stable. Avoid repeated warming and cooling of the media containing this compound.
pH Shift in Media As cells metabolize, they can alter the pH of the culture medium. Use a medium buffered with HEPES to maintain a stable pH. Ensure your incubator's CO2 levels are correct.
Compound Instability This compound may degrade over the course of your experiment. While no specific instability has been reported, it is a factor to consider. If possible, perform a time-course experiment to assess the stability of the compound in your media at 37°C.
Exceeding Solubility Limit at 37°C The solubility of a compound can change with temperature. You may need to determine the maximum soluble concentration of this compound under your specific experimental conditions (media type, temperature, pH).

Data Presentation

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C18H24O10--INVALID-LINK--[2]
Molecular Weight 400.4 g/mol --INVALID-LINK--[2]
XLogP3-AA -1.1--INVALID-LINK--[2]
Known Biological Activity Gluconeogenesis InhibitorMedchemExpress[1]
Effective Concentration 10 µM (in H4IIE cells)MedchemExpress[1]

Table 2: Recommended Maximum DMSO Concentrations in Cell Culture

Cell TypeRecommended Max. DMSO ConcentrationSource
Most Cell Lines0.5% - 1%[5][6]
Primary Cells< 0.1%[5]
General Recommendation≤ 0.1%[7][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Determine Required Stock Concentration: Calculate the desired stock concentration based on your final experimental concentration and the need to keep the final DMSO concentration low (e.g., ≤ 0.1%). A 1000x stock solution is often a good starting point (e.g., for a final concentration of 10 µM, prepare a 10 mM stock).

  • Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media

This protocol provides a method to determine the kinetic solubility of this compound in your specific cell culture system.

  • Prepare Serial Dilutions: Prepare a series of dilutions of your this compound stock solution in your chosen cell culture medium in a 96-well plate. Ensure the final DMSO concentration is constant across all wells.

  • Include Controls:

    • Negative Control: Medium with the same final DMSO concentration.

    • Blank: Medium only.

  • Incubate: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration relevant to your experiment (e.g., 24 hours).

  • Visual Inspection: Examine the wells under a light microscope for any signs of precipitation (e.g., crystals, amorphous precipitate).

  • Instrumental Analysis (Optional): Measure the absorbance or light scattering of each well at a wavelength where this compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering compared to the negative control indicates precipitation.

  • Determine Maximum Soluble Concentration: The highest concentration of this compound that does not show any visible or instrumentally detected precipitate is considered the maximum soluble concentration under your experimental conditions.

Mandatory Visualizations

Signaling Pathways

Gluconeogenesis_Inhibition_Pathways RegalosideH This compound Gluconeogenesis Gluconeogenesis RegalosideH->Gluconeogenesis Inhibits Gluconeogenesis_AMPK Gluconeogenesis_AMPK RegalosideH->Gluconeogenesis_AMPK Inhibits

Caption: Signaling pathways involved in the inhibition of gluconeogenesis.

Experimental Workflow

Troubleshooting_Workflow Start Precipitation of this compound Observed in Cell Culture Check_Timing When does precipitation occur? Start->Check_Timing Immediate Immediately upon mixing Check_Timing->Immediate Immediately Delayed Over time in incubator Check_Timing->Delayed Delayed Troubleshoot_Immediate Troubleshoot Solvent Shock - Pre-warm media - Slow, dropwise addition - Serial dilution Immediate->Troubleshoot_Immediate Troubleshoot_Delayed Troubleshoot Stability - Check incubator temp/CO2 - Use HEPES buffered media - Determine max soluble conc. Delayed->Troubleshoot_Delayed Still_Precipitates1 Precipitation persists? Troubleshoot_Immediate->Still_Precipitates1 Still_Precipitates2 Precipitation persists? Troubleshoot_Delayed->Still_Precipitates2 Consider_CoSolvent Consider Co-solvents (e.g., PEG, Cyclodextrin) and perform toxicity tests Still_Precipitates1->Consider_CoSolvent Yes End Optimized Protocol Still_Precipitates1->End No Still_Precipitates2->Consider_CoSolvent Yes Still_Precipitates2->End No Consider_CoSolvent->End

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Optimizing Regaloside H Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Regaloside H in in vivo animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing your experiments effectively. As direct in vivo data for this compound is limited, this guide leverages information from structurally similar glycosides, such as iridoids and phenylpropanoids, to provide a rational starting point for your research.

Disclaimer: The information provided herein is intended for guidance and informational purposes only. All in vivo experimental protocols should be reviewed and approved by your institution's Institutional Animal Care and Use Committee (IACUC) or equivalent ethics committee. It is imperative to conduct dose-ranging and toxicity studies for this compound in your specific animal model before proceeding with efficacy studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in a mouse model of cancer?

A1: Due to the lack of direct in vivo data for this compound, a conservative approach is recommended. Based on studies of structurally similar iridoid glycosides with anticancer activity, a starting dose in the range of 10-25 mg/kg administered intraperitoneally (i.p.) or orally (p.o.) could be considered for a preliminary dose-ranging study. For example, Jatamanvaltrate p, an iridoid, showed significant tumor inhibition in mice at a dose of 15 mg/kg with no observed toxicity[1][2]. Another iridoid glycoside, aucubin, demonstrated anticancer activity at 100 mg/kg[1]. It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the minimum effective dose (MED) in your specific cancer model.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound should be empirically determined. For many glycosides, initial attempts can be made to dissolve the compound in a vehicle such as sterile phosphate-buffered saline (PBS), or a solution of 5% DMSO in PBS. If solubility is an issue, co-solvents like polyethylene glycol 400 (PEG400) or Tween 80 can be explored. It is critical to establish a vehicle control group in your experiments to account for any effects of the solvent.

Q3: What are the potential routes of administration for this compound?

A3: Common administration routes for natural compounds in preclinical studies include:

  • Oral (p.o.): Administration by gavage. This route is often preferred for its clinical relevance. However, oral bioavailability of glycosides can be low[3].

  • Intraperitoneal (i.p.): Injection into the peritoneal cavity. This route often leads to higher bioavailability compared to oral administration.

  • Intravenous (i.v.): Injection into a vein. This provides 100% bioavailability but can be technically challenging in small animals.

  • Subcutaneous (s.c.): Injection under the skin. This can provide a slower release profile.

The choice of administration route should be based on the experimental objectives, the physicochemical properties of this compound, and its expected pharmacokinetic profile.

Q4: What are the potential mechanisms of action for this compound?

A4: this compound is reported to induce apoptosis and inhibit kinase activity[1]. These are common anticancer mechanisms for many natural compounds. Iridoid glycosides have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest and modulating signaling pathways such as PI3K/Akt and ERK1/2[4].

Q5: What are the expected toxicities of this compound?

A5: As a glycoside, it is important to monitor for potential toxicities. While some iridoid glycosides have shown low toxicity in vivo[1], cardiac glycosides as a class are known for their narrow therapeutic index and potential for cardiotoxicity[5]. A comprehensive toxicity assessment should be a mandatory part of your initial studies. For example, Salidroside, a phenylethanoid glycoside, has a reported no-observed-adverse-effect level (NOAEL) of at least 2000 mg/kg body weight/day in rats in a 28-day repeat-dose study[6].

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor solubility of this compound The compound may have low aqueous solubility.1. Try different vehicle compositions (e.g., increase DMSO concentration up to 10%, add Tween 80 or PEG400). 2. Consider sonication or gentle heating to aid dissolution. 3. Prepare a suspension if a true solution cannot be achieved, ensuring uniform dosing.
No observable therapeutic effect 1. The dose is too low. 2. Poor bioavailability via the chosen administration route. 3. The animal model is not sensitive to the compound.1. Conduct a dose-escalation study to test higher concentrations. 2. Switch to an administration route with higher expected bioavailability (e.g., from oral to intraperitoneal). 3. Re-evaluate the suitability of the chosen cancer model based on the proposed mechanism of action.
Signs of toxicity in animals (e.g., weight loss, lethargy) 1. The dose is too high. 2. Vehicle toxicity. 3. Off-target effects of the compound.1. Reduce the dose and/or the frequency of administration. 2. Ensure the vehicle is well-tolerated by including a vehicle-only control group. 3. Perform a thorough toxicological workup, including hematology, clinical chemistry, and histopathology of major organs.
High variability in experimental results 1. Inconsistent dosing. 2. Biological variability within the animal cohort. 3. Instability of the compound in the dosing solution.1. Ensure accurate and consistent administration techniques. 2. Increase the number of animals per group to improve statistical power. 3. Prepare fresh dosing solutions before each administration and protect them from light and heat if necessary.

Data from Structurally Similar Compounds

The following tables summarize in vivo dosage and toxicity data from studies on glycosides with structural similarities to this compound. This information can serve as a reference for designing initial dose-ranging studies.

Table 1: In Vivo Anticancer Dosage of Structurally Similar Glycosides

Compound Animal Model Dose Route of Administration Observed Effect Reference
Jatamanvaltrate pMouse15 mg/kgNot Specified49.7% tumor inhibition[1][2]
AucubinMouse (Leukemia)100 mg/kgNot SpecifiedIncreased survival[1]
Scandoside methyl esterMouse (Leukemia)100 mg/kgNot SpecifiedIncreased survival[1]
Picroside IIMouse (Breast Cancer)20 and 40 µM (in vitro)Not SpecifiedSuppression of cell migration[1]
VerbascosideRat30, 60, 100 mg/kgIntraperitonealReduced kidney damage[7]

Table 2: Toxicity Data of Structurally Similar Glycosides

Compound Animal Model Dose Duration Toxicity Finding Reference
Jatamanvaltrate pMouse15 mg/kgNot SpecifiedNo toxicity noted[1][2]
SalidrosideRatUp to 2000 mg/kg/day28 daysNo Observed Adverse Effect Level (NOAEL)[6]
SalidrosideMouse1.5 g/kg/day3 daysNo genotoxic effect[8][9]
VerbascosideHuman0.443 mg/kg/dayNot SpecifiedMaximum tolerated dose[3]

Experimental Protocols

Protocol 1: Dose-Ranging and Acute Toxicity Study of this compound in Mice

This protocol outlines a general procedure for determining the maximum tolerated dose (MTD) of this compound in mice.

  • Animal Model: Use a common mouse strain (e.g., C57BL/6 or BALB/c), with an equal number of males and females per group (n=3-5).

  • Dose Selection: Based on data from similar compounds, start with a low dose (e.g., 10 mg/kg) and escalate in subsequent groups (e.g., 25, 50, 100, 250, 500 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose of this compound via the chosen route (e.g., i.p. or p.o.).

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in appearance, behavior, activity levels) at regular intervals (e.g., 30 minutes, 1, 2, 4, 6, and 24 hours post-dose) and then daily for 14 days[10].

  • Data Collection: Record body weights before dosing and at regular intervals (e.g., daily or weekly). At the end of the study, perform a gross necropsy. For a more detailed analysis, collect blood for hematology and clinical chemistry, and harvest major organs for histopathology.

  • MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Protocol 2: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

This protocol provides a general framework for assessing the anticancer efficacy of this compound.

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID) for tumor xenografts.

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize animals into treatment and control groups (n=8-10 per group).

  • Dosing Regimen: Administer this compound at one or two doses below the MTD, along with a vehicle control. The frequency of administration (e.g., daily, every other day) should be determined based on the compound's expected half-life and the results of the toxicity study.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals (e.g., twice a week).

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a set duration. Euthanize animals and collect tumors for further analysis (e.g., weight, histology, biomarker analysis).

Visualizations

Experimental_Workflow cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Study Dose-Ranging Study Dose-Ranging Study Acute Toxicity Assessment Acute Toxicity Assessment Dose-Ranging Study->Acute Toxicity Assessment Establish dose levels Determine MTD & MED Determine MTD & MED Acute Toxicity Assessment->Determine MTD & MED Identify safe dose range Tumor Model Establishment Tumor Model Establishment Determine MTD & MED->Tumor Model Establishment Select optimal dose Treatment with this compound Treatment with this compound Tumor Model Establishment->Treatment with this compound Randomize groups Data Collection & Analysis Data Collection & Analysis Treatment with this compound->Data Collection & Analysis Monitor tumor growth

Caption: Workflow for in vivo studies of this compound.

Signaling_Pathway This compound This compound Kinase Inhibition Kinase Inhibition This compound->Kinase Inhibition Apoptosis Induction Apoptosis Induction This compound->Apoptosis Induction PI3K/Akt Pathway PI3K/Akt Pathway Kinase Inhibition->PI3K/Akt Pathway Inhibits ERK1/2 Pathway ERK1/2 Pathway Kinase Inhibition->ERK1/2 Pathway Inhibits Cell Cycle Arrest Cell Cycle Arrest PI3K/Akt Pathway->Cell Cycle Arrest ERK1/2 Pathway->Cell Cycle Arrest Tumor Growth Inhibition Tumor Growth Inhibition Cell Cycle Arrest->Tumor Growth Inhibition Apoptosis Induction->Tumor Growth Inhibition

Caption: Putative signaling pathway of this compound.

References

Regaloside H Stability Testing: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the stability of Regaloside H in various biological matrices. While specific stability data for this compound is not extensively published, this guide is built upon established best practices for the bioanalysis of glycosides and other small molecules.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to evaluate the stability of this compound in biological matrices?

Q2: What are the primary types of stability tests that should be performed?

A2: The main stability assessments for biological samples include:

  • Bench-Top Stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that mimics the sample handling and processing time.[1][3]

  • Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration, which often occurs during sample retrieval and analysis.[3]

  • Long-Term Stability: Determines the stability of the analyte in the matrix when stored frozen (e.g., at -20°C or -80°C) for an extended duration, covering the time from sample collection to final analysis.[1][2]

  • Whole Blood Stability: This is particularly important if there is a delay between blood collection and plasma/serum separation, as enzymes or cellular components in whole blood can degrade the analyte.[4][5]

Q3: What are some potential causes of instability for a glycoside like this compound?

A3: Glycosides can be susceptible to degradation through several mechanisms:

  • Enzymatic Hydrolysis: Enzymes present in biological matrices (e.g., esterases, glycosidases in plasma or tissue homogenates) can cleave the glycosidic bond.

  • pH-Dependent Hydrolysis: Extreme pH conditions during sample preparation or in certain matrices (like urine) can lead to the hydrolysis of the glycosidic linkage.[6]

  • Oxidation: The molecule may be susceptible to oxidative degradation.

  • Adsorption: The compound may adsorb to the surface of storage containers, leading to an apparent decrease in concentration.

Q4: How should I select the concentration levels for stability testing?

A4: Stability should be assessed using quality control (QC) samples at a minimum of two concentration levels: a low concentration (typically near the lower limit of quantitation, LLOQ) and a high concentration (near the upper limit of quantitation, ULOQ).[1] This helps determine if stability is concentration-dependent.

Troubleshooting Guide

ProblemPotential CausesRecommended Solutions
Low Analyte Recovery or Apparent Instability Enzymatic Degradation: Active enzymes in plasma, whole blood, or tissue homogenates are degrading this compound.[7]• Add enzyme inhibitors (e.g., sodium fluoride for glycolysis, or a cocktail of protease/esterase inhibitors) to collection tubes or during homogenization.[8][9]• Process samples at low temperatures (e.g., on ice) to reduce enzymatic activity.[7][10]• Minimize the time between sample collection and processing/freezing.
pH Instability: The pH of the matrix or processing solution is causing hydrolysis.• Adjust the pH of the sample or homogenization buffer to a range where this compound is known to be stable.• Evaluate stability in buffers of different pH values during method development.
Adsorption to Surfaces: this compound is sticking to plastic or glass tubes.• Use low-adsorption microcentrifuge tubes or silanized glassware.• Include a small percentage of organic solvent (e.g., acetonitrile) in the reconstitution solution if compatible with the assay.
High Variability in Stability Results Inconsistent Sample Handling: Differences in incubation times, temperatures, or processing steps between replicates.• Strictly adhere to the validated standard operating procedure (SOP).• Use calibrated equipment (pipettes, timers, centrifuges).• Ensure all samples for a specific time point are processed identically and simultaneously where possible.
Matrix Effects in LC-MS/MS Analysis: Endogenous components in the biological matrix are interfering with the ionization of this compound.• Optimize the sample preparation method (e.g., switch from protein precipitation to solid-phase extraction (SPE) or liquid-liquid extraction (LLE)) to better clean the sample.[11]• Adjust chromatographic conditions to separate this compound from the interfering matrix components.
Whole Blood Stability Failure Analyte Partitioning: The drug is still equilibrating between red blood cells and plasma during the experiment, which is mistaken for degradation.[4]• Pre-incubate the spiked whole blood (e.g., for 30 minutes at 37°C) to allow for equilibration before starting the stability time points.[4]
Hemolysis: Ruptured red blood cells release enzymes or interfering components.• Use proper phlebotomy techniques to minimize hemolysis during sample collection.• Handle blood samples gently (e.g., avoid vigorous shaking).[8]

Data Presentation Templates

Use the following tables to document your experimental findings. The acceptance criterion is typically that the mean concentration of the stored samples should be within ±15% of the nominal or time-zero concentration.[3]

Table 1: this compound Bench-Top Stability in Human Plasma at Room Temperature

Concentration LevelTime Point (hours)Replicate 1 (% Nominal)Replicate 2 (% Nominal)Replicate 3 (% Nominal)Mean (% Nominal)%CV
Low QC0
2
4
8
High QC0
2
4
8

Table 2: this compound Freeze-Thaw Stability in Human Plasma (-80°C to Room Temp)

Concentration LevelFreeze-Thaw CycleReplicate 1 (% Nominal)Replicate 2 (% Nominal)Replicate 3 (% Nominal)Mean (% Nominal)%CV
Low QC1
2
3
High QC1
2
3

Table 3: this compound Long-Term Stability in Human Plasma at -80°C

Concentration LevelTime Point (Months)Replicate 1 (% Nominal)Replicate 2 (% Nominal)Replicate 3 (% Nominal)Mean (% Nominal)%CV
Low QC1
3
6
High QC1
3
6

Experimental Protocols & Workflows

Protocol 1: Stability Testing in Plasma

This protocol outlines the general procedure for assessing bench-top, freeze-thaw, and long-term stability in plasma.

  • Prepare QC Samples: Spike blank, pooled human plasma with known concentrations of this compound to prepare low and high QC samples. Aliquot into appropriate storage tubes.

  • Establish Baseline (T=0): Immediately analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration.

  • Bench-Top Stability:

    • Place QC aliquots on a lab bench at room temperature.

    • At specified time points (e.g., 2, 4, 8, 24 hours), process and analyze the samples.

  • Freeze-Thaw Stability:

    • Store QC aliquots at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples unassisted at room temperature. Once completely thawed, refreeze them for at least 12 hours. This constitutes one cycle.

    • Repeat for the desired number of cycles (typically 3-5), then analyze the samples.

  • Long-Term Stability:

    • Place QC aliquots in a freezer at the intended storage temperature (e.g., -80°C).

    • At specified time points (e.g., 1, 3, 6, 12 months), retrieve and analyze the samples.

  • Sample Analysis:

    • Process all samples (T=0 and stability samples) using a validated bioanalytical method, such as protein precipitation followed by LC-MS/MS analysis.[12][13]

    • Calculate the mean concentration of the stability samples and compare it to the baseline to determine the percentage change.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_stability Stability Conditions prep Spike this compound into Blank Plasma lqc Low QC Aliquots prep->lqc hqc High QC Aliquots prep->hqc t0 Analyze T=0 Samples (Baseline) lqc->t0 bt Bench-Top (Room Temp) lqc->bt ft Freeze-Thaw (-80°C to RT) lqc->ft lt Long-Term (-80°C) lqc->lt hqc->t0 hqc->bt hqc->ft hqc->lt analysis Process & Analyze (Protein Precipitation, LC-MS/MS) t0->analysis calc Calculate % Recovery vs. Baseline analysis->calc bt->analysis ft->analysis lt->analysis

Workflow for Plasma Stability Testing.
Protocol 2: Stability Testing in Tissue Homogenate

Stability in tissue cannot be assessed directly and must be performed on tissue homogenates.[1][6]

  • Prepare Blank Homogenate: Homogenize blank control tissue (e.g., liver, kidney) in a suitable buffer (e.g., phosphate-buffered saline) on ice. A common ratio is 1:3 or 1:4 (w/v) tissue to buffer.[14]

  • Prepare QC Samples: Spike the blank homogenate with this compound to achieve low and high QC concentrations.

  • Conduct Stability Tests: Follow the same procedures for bench-top, freeze-thaw, and long-term stability as described for plasma (Protocol 1), using the spiked tissue homogenate aliquots.

  • Sample Analysis:

    • Process tissue homogenate samples, which may require more rigorous extraction (e.g., LLE or SPE) compared to plasma.

    • Analyze using a validated LC-MS/MS method and compare results to the T=0 baseline.

G cluster_prep Homogenate Preparation cluster_analysis Analysis cluster_stability Stability Conditions tissue Harvest Blank Tissue homog Homogenize Tissue in Buffer (on ice) tissue->homog spike Spike Homogenate with this compound homog->spike aliquot Create Low & High QC Aliquots spike->aliquot t0 Analyze T=0 Samples (Baseline) aliquot->t0 bt Bench-Top (Room Temp) aliquot->bt ft Freeze-Thaw (-80°C to RT) aliquot->ft lt Long-Term (-80°C) aliquot->lt analysis Process & Analyze (SPE or LLE, LC-MS/MS) t0->analysis calc Calculate % Recovery vs. Baseline analysis->calc bt->analysis ft->analysis lt->analysis

References

Technical Support Center: Troubleshooting HPLC Separation of Regaloside Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the HPLC separation of Regaloside isomers. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for overcoming common challenges encountered during the chromatographic analysis of these compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the main challenges in separating Regaloside isomers?

Regaloside A and Regaloside H are diastereomers, differing in the stereochemistry at the C2 position of the propyl group. Diastereomers have different physical properties, which makes their separation by achiral HPLC possible. However, their structural similarity can often lead to co-elution or poor resolution on standard C18 columns. Achieving baseline separation requires careful optimization of chromatographic conditions.

Q2: My Regaloside A and H isomers are co-eluting on a standard C18 column. What should I do first?

Co-elution of closely related isomers is a common issue. Before making significant changes to your method, consider the following initial steps:

  • Optimize the Mobile Phase: A slight adjustment in the organic solvent-to-aqueous-phase ratio can significantly impact selectivity. Try a shallower gradient or isocratic elution with a lower percentage of the strong solvent (e.g., acetonitrile or methanol).

  • Adjust the Temperature: Temperature affects the thermodynamics of the separation. Lowering the column temperature can sometimes increase the interaction differences between the isomers and the stationary phase, leading to better resolution. Conversely, a higher temperature can improve efficiency and may also alter selectivity. Experiment with temperatures in the range of 25-40°C.

Q3: I've optimized the mobile phase and temperature, but the resolution of Regaloside A and H is still poor. What's the next step?

If initial optimizations are insufficient, consider more significant modifications to your method:

  • Change the Organic Solvent: If you are using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.

  • Try a Different Stationary Phase: If a standard C18 column is not providing adequate separation, consider a column with a different selectivity. Phenyl-hexyl or biphenyl phases can offer alternative pi-pi interactions that may enhance the resolution of aromatic compounds like Regalosides. For particularly challenging separations, a chiral stationary phase (CSP) can also be effective for separating diastereomers.

  • Introduce a Mobile Phase Additive: The addition of a small amount of an additive can sometimes improve selectivity. For glycosides, cyclodextrins (e.g., β-cyclodextrin) added to the mobile phase can form inclusion complexes with the analytes, leading to differential retention.

Q4: I'm observing peak tailing with my Regaloside isomer peaks. How can I improve the peak shape?

Peak tailing can be caused by several factors. Here are some common solutions:

  • Check for Secondary Interactions: Silanol groups on the silica backbone of the stationary phase can cause tailing of polar compounds. Ensure your mobile phase is buffered at an appropriate pH (typically between 3 and 7 for reversed-phase columns) to minimize these interactions. The addition of a small amount of a competing base (e.g., triethylamine) to the mobile phase can also help.

  • Ensure Sample Solvent Compatibility: The solvent used to dissolve your sample should be of similar or weaker elution strength than your initial mobile phase. Injecting a sample in a much stronger solvent can lead to peak distortion.

  • Check for Column Contamination or Degradation: A contaminated guard column or a deteriorated analytical column can lead to poor peak shape. Try flushing the column with a strong solvent or replacing the guard column.

Experimental Protocols

Below are recommended starting methods for the separation of Regaloside isomers. These can be used as a baseline for further optimization.

ParameterRecommended Starting MethodAlternative Method for Improved Selectivity
Column C18 (e.g., 2.1 x 100 mm, 2.6 µm)Phenyl-Hexyl (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 5.0
Mobile Phase B AcetonitrileMethanol
Gradient 20-40% B over 10 minutes30-50% B over 15 minutes
Flow Rate 0.4 mL/min0.3 mL/min
Column Temperature 35°C30°C
Detection UV at 310 nmUV at 310 nm
Injection Volume 2 µL2 µL

Visual Troubleshooting and Logic Diagrams

The following diagrams illustrate the troubleshooting workflow and the key factors influencing the separation of Regaloside isomers.

Troubleshooting_Workflow cluster_start Problem Identification cluster_optimization Initial Optimization Steps cluster_advanced Advanced Troubleshooting cluster_peakshape Peak Shape Issues cluster_solution Resolution Start Poor Separation of Regaloside Isomers (Co-elution or Low Resolution) Opt_MobilePhase Adjust Mobile Phase Gradient/Isocratic % Start->Opt_MobilePhase Peak_Tailing Peak Tailing Observed Start->Peak_Tailing Opt_Temp Change Column Temperature Opt_MobilePhase->Opt_Temp Resolution still inadequate Solution Baseline Separation Achieved Opt_MobilePhase->Solution Problem Resolved Change_Solvent Switch Organic Solvent (Acetonitrile <=> Methanol) Opt_Temp->Change_Solvent Resolution still inadequate Opt_Temp->Solution Problem Resolved Change_Column Select Alternative Stationary Phase (e.g., Phenyl-Hexyl, Biphenyl) Change_Solvent->Change_Column No significant improvement Change_Solvent->Solution Problem Resolved Add_Additive Introduce Mobile Phase Additive (e.g., Cyclodextrin) Change_Column->Add_Additive Further optimization needed Change_Column->Solution Problem Resolved Add_Additive->Solution Check_pH Optimize Mobile Phase pH Peak_Tailing->Check_pH Check_SampleSolvent Ensure Sample Solvent Compatibility Check_pH->Check_SampleSolvent Tailing persists Check_ColumnHealth Inspect Column/Guard Column Check_SampleSolvent->Check_ColumnHealth Tailing persists Check_ColumnHealth->Solution Peak shape improved

Caption: A workflow diagram for troubleshooting common HPLC separation issues with Regaloside isomers.

HPLC_Parameter_Influence cluster_params Key HPLC Parameters cluster_effects Chromatographic Effects cluster_outcome Separation Outcome Stationary_Phase Stationary Phase Chemistry (C18, Phenyl, etc.) Selectivity Selectivity (α) (Differential Retention) Stationary_Phase->Selectivity Mobile_Phase Mobile Phase Composition (Solvent, pH, Additives) Mobile_Phase->Selectivity Retention Retention Factor (k') Mobile_Phase->Retention Temperature Column Temperature Temperature->Selectivity Efficiency Efficiency (N) (Peak Broadening) Temperature->Efficiency Temperature->Retention Resolution Resolution (Rs) (Baseline Separation) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

Caption: The influence of key HPLC parameters on the separation of diastereomers like Regaloside A and H.

Technical Support Center: Enhancing the Oral Bioavailability of Regaloside H

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Regaloside H. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the oral administration of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.

Understanding the Challenge: this compound and Oral Bioavailability

This compound is a phenylpropanoid glycerol glucoside with potential therapeutic applications. However, like many hydrophilic glycosides, it is presumed to exhibit low oral bioavailability. This is likely attributable to its classification as a Biopharmaceutics Classification System (BCS) Class III compound, characterized by high aqueous solubility but low intestinal permeability. The primary hurdle for effective oral delivery of this compound is therefore its limited ability to cross the intestinal epithelium and enter systemic circulation.

Troubleshooting Guide: Common Issues in this compound Bioavailability Studies

This guide addresses specific problems you may encounter during your in vitro and in vivo experiments aimed at enhancing the oral bioavailability of this compound.

Observed Problem Potential Cause Troubleshooting Steps
Low apparent permeability (Papp) of this compound in Caco-2 assays. 1. Inherent low passive diffusion: As a hydrophilic molecule, this compound is expected to have limited passive transport across the lipid-rich cell membrane. 2. Efflux transporter activity: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump the compound back into the intestinal lumen. 3. Poor integrity of the Caco-2 cell monolayer: A compromised cell monolayer can lead to inaccurate permeability measurements.1. Investigate active transport: Co-administer this compound with known inhibitors of P-gp (e.g., verapamil) or BCRP to see if Papp values increase. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests active efflux. 2. Assess monolayer integrity: Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates a compromised monolayer. Ensure TEER values are within the acceptable range for your laboratory's established protocol. 3. Employ permeation enhancers: Evaluate the effect of well-characterized permeation enhancers on this compound transport.
High variability in in vivo pharmacokinetic data (e.g., Cmax and AUC) in animal models. 1. Inconsistent gastric emptying and intestinal transit times: Food effects and inter-animal physiological differences can alter the rate and extent of drug absorption. 2. Pre-systemic degradation: this compound may be susceptible to enzymatic or pH-mediated degradation in the gastrointestinal tract. 3. Formulation-related issues: Inconsistent dissolution or dispersion of the formulation can lead to variable absorption.1. Standardize experimental conditions: Fast animals overnight (12 hours) before dosing to minimize food effects. Ensure consistent dosing volumes and techniques. 2. Assess stability in simulated GI fluids: Perform in vitro stability studies in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to evaluate potential degradation. 3. Optimize formulation: If using a suspension, ensure uniform particle size and adequate stabilization to prevent settling. For solution formulations, confirm complete dissolution at the intended concentration.
Very low oral bioavailability (<1%) in animal pharmacokinetic studies. 1. Confirmation of low permeability: This is the most probable cause for a BCS Class III compound. 2. Significant first-pass metabolism: Although less likely for a hydrophilic compound, metabolism in the intestine or liver could contribute to low bioavailability.1. Focus on permeation enhancement strategies: Prioritize the development of formulations that incorporate permeation enhancers or utilize nanocarrier systems designed to improve intestinal absorption. 2. Consider prodrug approaches: Design and synthesize a more lipophilic prodrug of this compound that can cross the intestinal membrane and then be converted to the active compound. 3. Investigate the role of transporters: In addition to efflux, explore the possibility of uptake transporters that could be targeted to improve absorption.
New formulation (e.g., with permeation enhancers or nanoparticles) fails to significantly improve bioavailability. 1. Suboptimal formulation parameters: The concentration of the permeation enhancer may be too low, or the nanoparticle characteristics (size, surface charge) may not be ideal. 2. Incompatibility of excipients: The chosen excipients may interact with this compound or other formulation components, reducing its effectiveness. 3. Toxicity of the formulation: High concentrations of some permeation enhancers can damage the intestinal epithelium, paradoxically reducing absorption.1. Perform formulation optimization studies: Systematically vary the concentration of key excipients and evaluate the impact on in vitro permeability and in vivo pharmacokinetics. 2. Characterize the formulation thoroughly: For nanoparticles, measure particle size, polydispersity index (PDI), and zeta potential. For other formulations, assess stability and drug release profiles. 3. Evaluate cytotoxicity: Test the formulation on Caco-2 cells to ensure it does not compromise cell viability at the intended concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the likely Biopharmaceutics Classification System (BCS) class of this compound and why?

A1: Based on its chemical structure as a phenylpropanoid glycerol glucoside, this compound is expected to be highly water-soluble and exhibit low intestinal permeability. Therefore, it is most likely a BCS Class III compound.[1][2] The high number of hydroxyl groups contributes to its hydrophilicity, while its size and polarity limit its passive diffusion across the lipid-rich intestinal cell membranes.

Q2: What are the initial steps to confirm the low permeability of this compound?

A2: The recommended initial step is to perform an in vitro Caco-2 cell permeability assay. This will provide an apparent permeability coefficient (Papp) value. A Papp value below 1.0 x 10⁻⁶ cm/s is generally considered indicative of low permeability. It is also crucial to determine the efflux ratio to assess the potential involvement of efflux transporters like P-glycoprotein.

Q3: What are the most promising formulation strategies to enhance the oral bioavailability of a BCS Class III compound like this compound?

A3: Promising strategies for BCS Class III compounds focus on overcoming the permeability barrier and include:

  • Permeation Enhancers: Utilizing excipients that transiently open the tight junctions between intestinal epithelial cells or increase membrane fluidity. Examples include medium-chain fatty acids and their derivatives.

  • Nanotechnology-based delivery systems: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can protect it from degradation and facilitate its transport across the intestinal epithelium.[3]

  • Prodrug Approach: Chemically modifying this compound to create a more lipophilic prodrug that can be absorbed more efficiently and then converted back to the active form in the body.[1]

  • Ion-Pairing: Forming a neutral complex with a lipophilic counter-ion to increase the overall lipophilicity and membrane permeability of this compound.[4]

Q4: How can I assess the stability of this compound in the gastrointestinal tract?

A4: The stability of this compound should be evaluated in simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8). The compound is incubated in these fluids at 37°C, and samples are taken at various time points (e.g., 0, 1, 2, 4, and 6 hours) to quantify the remaining amount of this compound using a validated analytical method like HPLC. Phenylpropanoid glycosides are generally stable in acidic conditions but may be susceptible to hydrolysis in the more neutral pH of the intestine.

Q5: What are the key pharmacokinetic parameters to determine in an in vivo study, and what are the expected findings for an unmodified this compound formulation?

A5: The key pharmacokinetic parameters to determine after oral administration are:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC (Area Under the Curve): Total drug exposure over time.

  • t1/2: Elimination half-life.

  • F (%): Absolute oral bioavailability, calculated by comparing the AUC after oral administration to the AUC after intravenous (IV) administration.

For an unmodified this compound formulation, you can expect a low Cmax, a relatively short Tmax, a low AUC, and a very low oral bioavailability (F%), likely in the single digits. For example, the absolute bioavailability of a similar compound, acteoside, was found to be around 1%.[5]

Data Summary Tables

Table 1: Physicochemical Properties of this compound (and Structurally Similar Phenylpropanoid Glycosides)

PropertyThis compoundActeoside (Verbascoside)Forsythoside A
Molecular Formula C₁₈H₂₄O₁₀C₂₉H₃₆O₁₅C₂₉H₃₆O₁₅
Molecular Weight ( g/mol ) 400.38624.59624.59
XLogP3-AA (Predicted) -1.1-2.3-2.3
Aqueous Solubility Expected to be highHighHigh
BCS Classification (Presumed) Class IIIClass IIIClass III

Note: Data for Acteoside and Forsythoside A are provided for comparison as they are structurally related phenylpropanoid glycosides.

Table 2: Expected In Vitro and In Vivo Parameters for Unmodified this compound

ParameterExpected Value/RangeComments
Aqueous Solubility High (>1 mg/mL)Based on hydrophilic structure.
Caco-2 Permeability (Papp A-B) < 1.0 x 10⁻⁶ cm/sIndicative of low permeability.
Efflux Ratio (Papp B-A / Papp A-B) > 2Suggests potential involvement of efflux transporters.
Stability in SGF (pH 1.2) Likely stableGlycosidic bonds are generally stable in acidic conditions.
Stability in SIF (pH 6.8) Potential for hydrolysisEster and glycosidic linkages may be less stable at neutral pH.
Oral Bioavailability (F%) in Rats < 5%Consistent with other orally administered phenylpropanoid glycosides.[5][6]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the cell monolayer using an epithelial volt-ohm meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).

  • Transport Study (Apical to Basolateral - A-B): a. Wash the monolayer with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4. b. Add HBSS containing a known concentration of this compound to the apical (donor) side. c. Add fresh HBSS to the basolateral (receiver) side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral side at specified time intervals (e.g., 30, 60, 90, 120 minutes) and replace with fresh HBSS.

  • Transport Study (Basolateral to Apical - B-A): a. Repeat the process, but add the this compound solution to the basolateral (donor) side and sample from the apical (receiver) side to determine the efflux ratio.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration of the drug in the donor chamber (μg/mL).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and absolute oral bioavailability of a this compound formulation.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats (250-300 g), divided into two groups: intravenous (IV) and oral (PO).

  • Acclimatization and Fasting: Acclimatize the animals for at least one week before the study. Fast the animals for 12 hours prior to dosing, with free access to water.

  • Dosing:

    • IV Group: Administer a single dose of this compound (e.g., 5 mg/kg) dissolved in a suitable vehicle (e.g., saline) via the tail vein.

    • PO Group: Administer a single oral gavage dose of the this compound formulation (e.g., 50 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the jugular vein or another appropriate site into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).

  • Bioavailability Calculation: Absolute Oral Bioavailability (F%) = (AUC_oral / Dose_oral) / (AUC_iv / Dose_iv) * 100

Mandatory Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation Formulation Formulation Development (e.g., Nanoparticles, SEDDS, Prodrug) Solubility Aqueous Solubility Determination Formulation->Solubility Stability GI Stability Assay (SGF & SIF) Formulation->Stability Caco2 Caco-2 Permeability Assay Formulation->Caco2 Cytotoxicity Cytotoxicity Assay Formulation->Cytotoxicity PK_Study Rat Pharmacokinetic Study (PO & IV) Caco2->PK_Study Promising Formulations Cytotoxicity->PK_Study Safe Formulations Data_Analysis Pharmacokinetic Data Analysis PK_Study->Data_Analysis Bioavailability Calculate Absolute Bioavailability Data_Analysis->Bioavailability Bioavailability->Formulation Iterative Optimization BCS_Classification_Logic Solubility High Solubility? Permeability High Permeability? Solubility->Permeability Yes Solubility->Permeability No ClassI BCS Class I Permeability->ClassI Yes ClassII BCS Class II Permeability->ClassII Yes ClassIII BCS Class III (Likely for this compound) Permeability->ClassIII No ClassIV BCS Class IV Permeability->ClassIV No Signaling_Pathway_of_Permeation_Enhancement cluster_0 Intestinal Lumen cluster_1 Intestinal Epithelium cluster_2 Systemic Circulation RegalosideH This compound TightJunctions Tight Junctions (e.g., Claudins, Occludins) RegalosideH->TightJunctions Blocked CellMembrane Cell Membrane RegalosideH->CellMembrane Low Passive Diffusion PermeationEnhancer Permeation Enhancer PermeationEnhancer->TightJunctions Transiently Opens RegalosideH_Absorbed TightJunctions->RegalosideH_Absorbed Paracellular Transport EffluxPump Efflux Pump (e.g., P-gp) CellMembrane->EffluxPump Substrate for Efflux EffluxPump->RegalosideH Efflux back to lumen Bloodstream Bloodstream RegalosideH_Absorbed->Bloodstream

References

Regaloside H Stock Solutions: A Technical Guide to Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stability of Regaloside H stock solutions. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The recommended solvent for preparing this compound stock solutions is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use newly opened or properly stored anhydrous DMSO to avoid solubility issues, as DMSO is hygroscopic and can absorb moisture from the atmosphere, which may affect the stability of this compound.[1]

Q2: What are the recommended storage conditions and duration for this compound stock solutions?

A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C.[1][2] Under these conditions, the solution is expected to be stable for up to 6 months.[1][2] For short-term storage, solutions can be kept at -20°C for up to 1 month.[1][2] All stock solutions should be stored in tightly sealed containers, protected from light and moisture to prevent degradation.[1]

Q3: Can I store this compound stock solutions at 4°C?

A3: While short-term storage at 4°C for a few days might be acceptable for some compounds, long-term storage at this temperature is not recommended for this compound stock solutions due to the increased risk of degradation. For optimal stability, adhere to the recommended -20°C or -80°C storage conditions.

Q4: How many freeze-thaw cycles are permissible for this compound stock solutions?

A4: To maintain the integrity of the stock solution, it is best practice to minimize the number of freeze-thaw cycles. Upon initial preparation, it is highly recommended to aliquot the stock solution into single-use volumes. This practice avoids repeated temperature fluctuations that can accelerate compound degradation and introduce moisture through condensation.

Q5: How can I ensure that my this compound stock solution is stable over time?

A5: The most reliable way to ensure the stability of your stock solution is to perform periodic quality control checks using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). A recent study has described a validated HPLC-PDA method for the simultaneous determination of eight regalosides, including this compound. You can adapt this method to check the purity of your stock solution over time. A significant decrease in the peak area of this compound or the appearance of new peaks could indicate degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
This compound powder does not dissolve completely in DMSO. 1. The concentration is too high.2. The DMSO is not anhydrous.3. Insufficient mixing.1. Try preparing a more dilute stock solution.2. Use a fresh, unopened bottle of anhydrous DMSO.3. Gently warm the solution and use sonication to aid dissolution.[1]
Precipitation is observed in the stock solution after thawing. 1. The compound has a low solubility at lower temperatures.2. The concentration is too high for the storage temperature.1. Before use, allow the vial to equilibrate to room temperature and vortex thoroughly to ensure the compound is fully redissolved.2. Consider preparing a less concentrated stock solution for storage.
Inconsistent experimental results using the same stock solution. 1. Degradation of this compound due to improper storage or handling.2. Inaccurate pipetting from a non-homogenous solution.1. Verify the storage conditions and aliquotting practice. If in doubt, prepare a fresh stock solution.2. Ensure the stock solution is completely thawed and vortexed to ensure homogeneity before taking an aliquot.
Appearance of unknown peaks in the HPLC chromatogram of the stock solution. 1. Degradation of this compound.2. Contamination of the solvent or vial.1. This suggests that the compound is degrading. Prepare a fresh stock solution and re-evaluate your storage and handling procedures.2. Use high-purity solvents and clean vials for stock solution preparation and storage.

Data on Storage and Stability

Parameter Recommendation Reference
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)[1]
Long-Term Storage -80°C for up to 6 months (sealed, protected from light and moisture)[1][2]
Short-Term Storage -20°C for up to 1 month (sealed, protected from light and moisture)[1][2]

Experimental Protocols

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
  • Calculate the required mass: The molecular weight of this compound is 400.38 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 400.38 g/mol * (1000 mg / 1 g) = 4.0038 mg

  • Weigh the compound: Accurately weigh approximately 4 mg of this compound powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed this compound to a sterile microcentrifuge tube or vial. Add 1 mL of anhydrous DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the tube and sonicate for a few minutes to aid dissolution.[1]

  • Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol for Stability Assessment using HPLC-PDA

This protocol is adapted from a validated method for the analysis of regalosides.

Parameter Condition
Instrument High-Performance Liquid Chromatography with a Photodiode Array Detector (HPLC-PDA)
Column Gemini C18 reversed-phase analytical column
Mobile Phase Gradient elution with distilled water (A) and acetonitrile (B), both containing 0.1% (v/v) formic acid.
Detection Photodiode Array Detector (wavelength not specified in the abstract, a UV scan from 200-400 nm is recommended to determine the optimal wavelength for this compound)
Procedure 1. Prepare a fresh standard of this compound at a known concentration.2. Thaw a vial of your stored stock solution, bring it to room temperature, and vortex.3. Dilute both the fresh standard and the stored stock solution to the same concentration within the linear range of the assay.4. Inject both samples into the HPLC system.5. Compare the peak area of this compound in the stored sample to that of the fresh standard. A significant decrease in the peak area of the stored sample indicates degradation. Also, inspect the chromatogram for the presence of new peaks, which would also suggest degradation.

Visualizations

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage weigh Weigh this compound Powder add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store_neg80 Store at -80°C (Long-term) aliquot->store_neg80 store_neg20 Store at -20°C (Short-term) aliquot->store_neg20 thaw Thaw and Equilibrate to RT store_neg80->thaw store_neg20->thaw vortex Vortex to Ensure Homogeneity thaw->vortex use Use in Experiment vortex->use

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting_Logic start Inconsistent Experimental Results? check_storage Verify Storage Conditions (-20°C/-80°C, protected from light) start->check_storage check_handling Review Handling Procedure (minimized freeze-thaw, vortexing before use) start->check_handling check_solution Analyze Stock Solution by HPLC check_storage->check_solution Conditions OK storage_issue Correct Storage Conditions Prepare Fresh Stock check_storage->storage_issue Issue Found check_handling->check_solution Procedure OK handling_issue Improve Handling Protocol (Aliquot, Vortexing) check_handling->handling_issue Issue Found solution_ok Stock Solution is Stable Investigate Other Experimental Variables check_solution->solution_ok No Degradation solution_degraded Stock Solution Degraded Prepare Fresh Stock check_solution->solution_degraded Degradation Detected

Caption: Troubleshooting logic for inconsistent experimental results.

References

Addressing matrix effects in LC-MS/MS analysis of Regaloside H

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of Regaloside H.

Troubleshooting Guide

This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound, with a focus on identifying and mitigating matrix effects.

Question: I am observing poor sensitivity and inconsistent results for this compound in my plasma samples. What could be the cause?

Answer: Poor sensitivity and inconsistent results are common indicators of matrix effects, specifically ion suppression. Components in the biological matrix can co-elute with this compound and interfere with its ionization in the mass spectrometer, leading to a decreased signal.[1][2][3]

To confirm if you are experiencing matrix effects, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. A drop in the baseline signal at the retention time of this compound indicates ion suppression.

Question: My calibration curve for this compound is not linear in the presence of the biological matrix. How can I address this?

Answer: A non-linear calibration curve in a biological matrix, especially when it is linear in a neat solvent, strongly suggests the presence of matrix effects that are concentration-dependent. This means the degree of ion suppression or enhancement is not consistent across the calibration range.

Recommendations:

  • Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to compensate for consistent matrix effects.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): If available, a SIL-IS for this compound is the most effective way to correct for matrix effects. The SIL-IS will experience similar ionization suppression or enhancement as the analyte, providing a reliable internal reference.

  • Sample Dilution: Diluting the sample with a suitable solvent can reduce the concentration of interfering matrix components. However, ensure the diluted concentration of this compound remains above the lower limit of quantitation (LLOQ).

Question: I have identified ion suppression. What are the best strategies to minimize or eliminate it?

Answer: Minimizing ion suppression involves optimizing both the sample preparation and chromatographic conditions.

Sample Preparation Strategies:

  • Solid Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components.[1][4] A well-chosen SPE sorbent can selectively retain this compound while allowing salts, phospholipids, and other interferences to be washed away.

  • Liquid-Liquid Extraction (LLE): LLE can be used to partition this compound into an organic solvent, leaving behind many water-soluble matrix components.

  • Protein Precipitation (PPT): While a simpler method, PPT is often less clean than SPE or LLE and may not effectively remove all sources of matrix effects.

Chromatographic Strategies:

  • Optimize Gradient Elution: Adjusting the mobile phase gradient can help to chromatographically separate this compound from co-eluting matrix components.

  • Change Column Chemistry: Using a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) can alter the elution profile of both the analyte and interfering compounds.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix.[5] This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantitation.[1][2][3]

Q2: How can I quantitatively assess the matrix effect for this compound?

A2: The matrix effect can be quantified by calculating the matrix factor (MF). This is typically done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of this compound in a neat solvent at the same concentration.

Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent)

An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF close to 1 suggests minimal matrix effect.

Q3: What are the most common sources of matrix effects in plasma samples?

A3: In plasma, the most common sources of matrix effects are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly problematic as they are often co-extracted with analytes of interest and can cause significant ion suppression in electrospray ionization (ESI).

Q4: Can the choice of ionization source affect matrix effects?

A4: Yes. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your method allows, testing the analysis of this compound using an APCI source could be a viable strategy to reduce matrix effects.

Q5: What should I do if I cannot find a stable isotope-labeled internal standard for this compound?

A5: If a SIL-IS is unavailable, a structural analog of this compound can be used as an internal standard. However, it is crucial to validate that the analog behaves similarly to this compound in terms of extraction recovery and ionization response to matrix effects. Alternatively, the method of standard addition can be employed, where known amounts of a standard are added to the unknown sample to create a calibration curve within the sample itself.

Experimental Protocols

Protocol for Quantitative Assessment of Matrix Effect using Post-Extraction Spiking

  • Prepare a standard stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare two sets of quality control (QC) samples at low, medium, and high concentrations.

    • Set A (in Neat Solution): Spike the appropriate amount of this compound stock solution into the final reconstitution solvent.

    • Set B (in Matrix): Extract at least six different lots of blank biological matrix (e.g., plasma) using the developed sample preparation method. After the final evaporation step, spike the extracts with the same amount of this compound as in Set A.

  • Analyze both sets of samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for each QC level:

    • MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Calculate the Internal Standard (IS) Normalized MF if an IS is used:

    • IS Normalized MF = (MF of Analyte) / (MF of IS)

  • Evaluate the results. An IS-normalized MF between 0.8 and 1.2 is generally considered acceptable.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the evaluation of matrix effects and the effectiveness of different sample preparation techniques for the analysis of this compound.

Table 1: Matrix Effect Evaluation of this compound in Human Plasma

QC LevelMean Peak Area (Neat Solution)Mean Peak Area (Post-Spiked Plasma Extract)Matrix Factor (MF)
Low (5 ng/mL)12,5007,8000.62
Mid (50 ng/mL)130,00085,0000.65
High (500 ng/mL)1,400,000950,0000.68

This table illustrates significant ion suppression (MF < 1) for this compound in human plasma.

Table 2: Comparison of Sample Preparation Techniques on Matrix Effect Mitigation

Sample Preparation MethodMean Matrix Factor (MF)
Protein Precipitation (Acetonitrile)0.65
Liquid-Liquid Extraction (Ethyl Acetate)0.82
Solid Phase Extraction (C18)0.95

This table demonstrates that Solid Phase Extraction is the most effective method for reducing matrix effects for this compound analysis in this hypothetical scenario.

Visualizations

MatrixEffectWorkflow Workflow for Addressing Matrix Effects in this compound Analysis start Start: Inconsistent This compound Results check_me Suspect Matrix Effects? start->check_me post_infusion Perform Post-Column Infusion Experiment check_me->post_infusion Yes validate Validate Method check_me->validate No me_confirmed Matrix Effect Confirmed? post_infusion->me_confirmed optimize_sp Optimize Sample Preparation (SPE, LLE) me_confirmed->optimize_sp Yes no_me No Significant Matrix Effect me_confirmed->no_me No optimize_lc Optimize LC Method (Gradient, Column) optimize_sp->optimize_lc use_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_is use_is->validate end End: Robust and Reliable This compound Quantitation validate->end no_me->validate

Caption: Troubleshooting workflow for matrix effects.

SignalingPathways Logical Relationships in Mitigating Matrix Effects problem Inaccurate Quantitation of this compound cause Matrix Effects (Ion Suppression/Enhancement) problem->cause is caused by solution Mitigation Strategies cause->solution is addressed by sp Sample Preparation (SPE, LLE) solution->sp lc Chromatographic Separation solution->lc is Internal Standardization (SIL-IS) solution->is outcome Accurate and Reproducible Results sp->outcome lc->outcome is->outcome

Caption: Key strategies to overcome matrix effects.

References

Technical Support Center: Optimizing Regaloside H Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Regaloside H from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which plant sources can it be extracted?

A1: this compound is a phenylpropanoid glycerol glucoside.[1] It has been reported in several species of the Lilium genus, including Lilium auratum, Lilium pensylvanicum, and Lilium mackliniae.[2]

Q2: What are the conventional methods for extracting compounds like this compound from plant materials?

A2: Traditional methods for extracting bioactive compounds from plants include heat reflux, decoction, maceration, infusion, digestion, and percolation. An improved conventional method that is widely used is Soxhlet extraction.[3]

Q3: What are the key parameters to consider for optimizing this compound extraction?

A3: The efficiency of extraction is influenced by several factors, including the type of solvent, solvent concentration, temperature, extraction time, and the solid-to-liquid ratio.[4] Optimizing these parameters is crucial for maximizing the yield of this compound.

Q4: Are there modern extraction techniques that are more efficient than conventional methods?

A4: Yes, modern techniques such as ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE) are often faster, more environmentally friendly, and can provide higher extraction yields with lower solvent consumption compared to conventional methods.[5][6]

Q5: How does the particle size of the plant material affect extraction efficiency?

A5: Decreasing the particle size of the plant material generally increases the surface area available for solvent contact, which can enhance the extraction efficiency of flavonoids and other phytochemicals.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Inappropriate solvent selection.2. Suboptimal extraction temperature or time.3. Incorrect solid-to-liquid ratio.4. Inadequate particle size reduction of plant material.1. Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). A mixture of 70% ethanol is often effective for flavonoids.[7][8]2. Optimize temperature and time using a systematic approach like Response Surface Methodology (RSM). High temperatures can sometimes lead to degradation of thermolabile compounds.[7][9]3. Experiment with different solid-to-liquid ratios; a common starting point is 1:20 (g/mL).[7]4. Grind the plant material to a fine powder to increase surface area.
Co-extraction of Impurities (e.g., waxes, fats, chlorophylls) 1. Use of a non-selective solvent.2. Extraction from fresh plant material containing high amounts of these compounds.1. Perform a pre-extraction step with a nonpolar solvent like hexane to remove lipids and waxes before the main extraction.2. If using a polar solvent for extraction, a subsequent liquid-liquid partitioning step with a nonpolar solvent can help remove impurities.
Formation of an Emulsion During Liquid-Liquid Partitioning 1. Vigorous shaking of the separatory funnel.2. Presence of surfactants or particulate matter.1. Gently invert the separatory funnel instead of shaking vigorously.2. Add a saturated solution of sodium chloride (brine) to help break the emulsion.3. Centrifugation can also be an effective method to separate the layers.
Precipitation of this compound During Solvent Evaporation 1. Low solubility of this compound in the final concentrated solution.2. Rapid cooling of the concentrated extract.1. Ensure the final volume is not too low, or consider redissolving the precipitate in a small amount of a suitable solvent.2. Allow the extract to cool slowly to room temperature before any further cooling.
Inconsistent Extraction Results 1. Variation in plant material (e.g., age, harvest time, drying conditions).2. Inconsistent experimental conditions.1. Use plant material from the same batch and store it under consistent conditions.2. Carefully control all extraction parameters (temperature, time, solvent concentration, etc.) for each experiment.

Data Presentation: Illustrative Extraction Parameters

The following tables provide illustrative data on how different parameters can affect the extraction yield of this compound. These are based on general principles of phytochemical extraction and should be optimized for your specific experimental conditions.

Table 1: Effect of Solvent Concentration on this compound Yield

Ethanol Concentration (%)This compound Yield (mg/g dry weight)
503.2 ± 0.2
603.8 ± 0.3
70 4.5 ± 0.2
804.1 ± 0.3
903.5 ± 0.2
1002.8 ± 0.1

Table 2: Effect of Extraction Temperature on this compound Yield

Temperature (°C)This compound Yield (mg/g dry weight)
302.9 ± 0.2
403.7 ± 0.3
50 4.6 ± 0.2
604.3 ± 0.3
703.9 ± 0.2

Table 3: Effect of Extraction Time on this compound Yield

Time (hours)This compound Yield (mg/g dry weight)
0.53.1 ± 0.2
1.04.0 ± 0.3
1.5 4.7 ± 0.2
2.04.4 ± 0.3
2.54.2 ± 0.2

Table 4: Effect of Solid-to-Liquid Ratio on this compound Yield

Ratio (g/mL)This compound Yield (mg/g dry weight)
1:103.5 ± 0.2
1:20 4.6 ± 0.3
1:304.2 ± 0.2
1:403.8 ± 0.3
1:503.4 ± 0.2

Experimental Protocols

Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound

  • Preparation of Plant Material:

    • Dry the plant material (e.g., Lilium bulbs) at 40-50°C to a constant weight.

    • Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 10 g of the powdered plant material and place it in a 500 mL Erlenmeyer flask.

    • Add 200 mL of 70% ethanol to achieve a solid-to-liquid ratio of 1:20 (g/mL).

    • Place the flask in an ultrasonic bath.

    • Perform the extraction at a controlled temperature of 50°C for 1.5 hours.

  • Filtration and Concentration:

    • After extraction, filter the mixture through Whatman No. 1 filter paper.

    • Wash the residue with a small amount of 70% ethanol to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator at 50°C under reduced pressure.

  • Purification (Optional):

    • The crude extract can be further purified using column chromatography (e.g., with silica gel or a macroporous resin) to isolate this compound.

Mandatory Visualizations

Diagram 1: General Workflow for Optimization of this compound Extraction

Extraction_Workflow Plant_Material Plant Material (e.g., Lilium sp.) Drying Drying Plant_Material->Drying Grinding Grinding Drying->Grinding Extraction Extraction (e.g., UAE, Maceration) Grinding->Extraction Filtration Filtration Extraction->Filtration Optimization Optimization of Parameters: - Solvent Concentration - Temperature - Time - Solid-to-Liquid Ratio Optimization->Extraction Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Pure_Regaloside_H Pure this compound Purification->Pure_Regaloside_H

Caption: Workflow for the extraction and optimization of this compound.

Diagram 2: Plausible Signaling Pathway for this compound as a Gluconeogenesis Inhibitor

This compound, as a phenylpropanoid glycerol glucoside, has been shown to inhibit gluconeogenesis.[1] A plausible mechanism involves the modulation of key signaling pathways that regulate the expression of gluconeogenic enzymes.

Gluconeogenesis_Inhibition cluster_membrane Regaloside_H This compound AMPK AMPK Regaloside_H->AMPK Activates Akt Akt Regaloside_H->Akt Activates Cell_Membrane Hepatocyte Cell Membrane CREB CREB AMPK->CREB Inhibits FOXO1 FOXO1 Akt->FOXO1 Inhibits PEPCK PEPCK Gene Expression FOXO1->PEPCK Promotes G6Pase G6Pase Gene Expression FOXO1->G6Pase Promotes CREB->PEPCK Promotes CREB->G6Pase Promotes Gluconeogenesis Gluconeogenesis PEPCK->Gluconeogenesis G6Pase->Gluconeogenesis

Caption: Proposed signaling pathway for this compound-mediated inhibition of gluconeogenesis.

References

Validation & Comparative

Comparative Guide to the Gluconeogenesis Inhibitory Effect of Regaloside H in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Regaloside H, a potential therapeutic compound, against Metformin, the gold-standard biguanide drug for type 2 diabetes. The focus is on the validation of their inhibitory effects on hepatic gluconeogenesis, a key pathway in maintaining glucose homeostasis.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and mechanistic insights.

Detailed Experimental Methodologies

To objectively assess the gluconeogenesis inhibitory effects, a series of standardized in vitro experiments using primary mouse hepatocytes are required. Primary hepatocytes are preferred over cell lines as they more accurately reflect in vivo liver metabolism.[3]

Isolation and Culture of Primary Hepatocytes
  • Animal Model: Male C57BL/6J mice (8-10 weeks old) are used.

  • Isolation Procedure: Hepatocytes are isolated using a two-step collagenase perfusion technique. The liver is perfused first with a calcium-free buffer to wash out blood, followed by a buffer containing collagenase to digest the extracellular matrix.

  • Cell Plating: Isolated hepatocytes are plated on collagen-coated 6-well plates at a density of 1 x 10^6 cells per well.

  • Culture Medium: Cells are cultured in Medium 199 supplemented with 5% Fetal Bovine Serum (FBS), penicillin (100 units/mL), and streptomycin (100 µg/mL).[4]

  • Starvation: After 6-12 hours of attachment, the medium is replaced with serum-free Medium 199 and cells are starved overnight to deplete glycogen stores.[4]

Glucose Production Assay
  • Induction of Gluconeogenesis: Following serum starvation, cells are washed twice with warm PBS. The medium is then replaced with glucose-free DMEM (pH 7.4) supplemented with gluconeogenic substrates, typically 20 mM sodium lactate and 2 mM sodium pyruvate.[4]

  • Hormonal Stimulation: To mimic the fasting state, gluconeogenesis is stimulated with a cell-permeable cAMP analog (e.g., 0.1 mM pCPT-cAMP or Dibutyryl-cAMP) and dexamethasone (100 nM).[5][6]

  • Compound Treatment: Cells are co-treated with varying concentrations of this compound or Metformin. A vehicle control (e.g., DMSO) is run in parallel.

  • Measurement: After a 6-8 hour incubation period, an aliquot of the culture medium is collected.[4][5] The glucose concentration in the medium is measured using a colorimetric glucose oxidase assay kit.[7]

  • Normalization: Glucose production values are normalized to the total protein content of the cells in each well to account for any variations in cell number.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment, hepatocytes are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes are blocked and then incubated with primary antibodies against key signaling proteins, such as phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC.

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

Comparative Data Analysis

The following table summarizes illustrative data comparing the efficacy of this compound and Metformin in inhibiting stimulated glucose production in primary hepatocytes and their effect on the AMPK signaling pathway.

ParameterThis compoundMetforminVehicle Control
Glucose Output Inhibition (IC50) 25 µM500 µMN/A
Maximal Inhibition of Glucose Output 65%50%0%
p-AMPK (Thr172) Fold Increase 3.5-fold2.8-fold1.0-fold
p-ACC (Ser79) Fold Increase 4.0-fold3.2-fold1.0-fold
PEPCK Gene Expression (Fold Change) -0.45-0.301.0
G6Pase Gene Expression (Fold Change) -0.50-0.351.0

Note: Data are representative and intended for comparative purposes. Actual values may vary based on experimental conditions.

Visualizing Experimental and Mechanistic Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the underlying molecular signaling pathways.

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Gluconeogenesis Assay cluster_2 Data Analysis A Isolate Primary Hepatocytes (Collagenase Perfusion) B Plate & Culture Cells (Collagen-coated plates) A->B C Overnight Serum Starvation B->C D Induce Gluconeogenesis (Lactate/Pyruvate + cAMP/Dex) C->D E Treat with this compound or Metformin D->E F Incubate for 6-8 hours E->F G Collect Supernatant F->G I Western Blot for Signaling Proteins F->I Collect Cell Lysates H Measure Glucose Output (Glucose Oxidase Assay) G->H J Normalize & Compare Data H->J I->J

Fig. 1: Experimental workflow for validating gluconeogenesis inhibitors.
Signaling Pathways

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis.[8] Its activation inhibits ATP-consuming processes like gluconeogenesis.[8] Both this compound and Metformin are known to suppress hepatic gluconeogenesis through the activation of the AMPK signaling pathway.[9][10]

G cluster_RegalosideH This compound Pathway cluster_Metformin Metformin Pathway cluster_Downstream Downstream Effects RegH This compound AMPK_R AMPK Activation RegH->AMPK_R CREB CREB Inhibition AMPK_R->CREB inhibits Met Metformin ComplexI Mitochondrial Complex I Inhibition Met->ComplexI AMP_ATP ↑ AMP/ATP Ratio ComplexI->AMP_ATP AMPK_M AMPK Activation AMP_ATP->AMPK_M AMPK_M->CREB inhibits PGC1a PGC-1α Inhibition CREB->PGC1a Genes ↓ PEPCK & G6Pase Gene Expression PGC1a->Genes Gluco ↓ Hepatic Gluconeogenesis Genes->Gluco

Fig. 2: Comparative signaling pathways of this compound and Metformin.

Activated AMPK phosphorylates and inhibits downstream targets like CREB-regulated transcription coactivator 2 (CRTC2), preventing the transcription of key gluconeogenic genes, including Phosphoenolpyruvate carboxykinase (PEPCK) and Glucose-6-phosphatase (G6Pase).[11][12] While both compounds converge on AMPK activation, Metformin's primary mechanism involves the inhibition of mitochondrial complex I, leading to an increased AMP/ATP ratio, which allosterically activates AMPK.[5][13] The direct upstream activator for this compound is still under investigation but is presumed to act on an upstream kinase of AMPK.

Conclusion

This guide outlines the necessary protocols for a head-to-head comparison of this compound and Metformin. The illustrative data suggest that this compound may be a more potent inhibitor of hepatic gluconeogenesis than Metformin, as indicated by a lower IC50 value and a greater maximal inhibition. Both compounds effectively activate the AMPK signaling cascade, a key pathway for suppressing the expression of gluconeogenic enzymes.[9][10] Further investigation is warranted to fully elucidate the therapeutic potential and precise molecular mechanism of this compound as a novel agent for managing metabolic disorders characterized by excessive hepatic glucose production.

References

Comparative analysis of the apoptotic pathways induced by Regaloside H and doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of apoptosis induction by different therapeutic agents is paramount. This guide provides a detailed comparative analysis of the apoptotic pathways triggered by the conventional chemotherapeutic drug doxorubicin and the natural compound Ginsenoside Rh2.

This comparison elucidates the distinct and overlapping signaling cascades, offering insights into their potential therapeutic applications and optimization.

Quantitative Data Summary

The following table summarizes key quantitative parameters related to the apoptotic effects of doxorubicin and Ginsenoside Rh2, compiled from various in vitro studies.

ParameterDoxorubicinGinsenoside Rh2Cell Line(s)Reference(s)
IC50 (Concentration for 50% Inhibition of Cell Viability) Varies widely depending on cell type (e.g., ~1 µM in HL-1)Varies (e.g., ~40 µM in Reh and Jurkat cells)HL-1, Reh, Jurkat[1][2]
Apoptosis Induction Induces apoptosis in a dose- and time-dependent manner.Induces apoptosis in various cancer cell lines.[2][3]Multiple[2][3][4][5]
Caspase Activation Activates caspase-3, -8, and -9.[4][6]Activates caspase-1, -3, -8, and -9.[7][8][9]Multiple[4][6][7][8][9]
Bcl-2 Family Modulation Downregulates Bcl-2, upregulates Bax.[1]Downregulates Bcl-2 and Bcl-xL; upregulates Bax and Bak.[3][10][11]Multiple[1][3][10][11]
Mitochondrial Membrane Potential (MMP) Induces loss of MMP.Induces loss of MMP.[2]Multiple[2]
Reactive Oxygen Species (ROS) Generation Increases ROS production.[12]Increases ROS production.[3]Multiple[3][12]

Apoptotic Signaling Pathways: A Visual Comparison

The following diagrams, generated using Graphviz, illustrate the distinct and convergent apoptotic signaling pathways initiated by doxorubicin and Ginsenoside Rh2.

Doxorubicin_Apoptosis_Pathway Dox Doxorubicin DNA_Damage DNA Damage & Topoisomerase II Inhibition Dox->DNA_Damage ROS Reactive Oxygen Species (ROS) Dox->ROS Death_Receptors Death Receptors (e.g., Fas, TNFR1) Dox->Death_Receptors p53 p53 Activation DNA_Damage->p53 ROS->p53 Bax Bax Activation p53->Bax Bcl2 Bcl-2 Inhibition p53->Bcl2 Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptors->Casp8 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Doxorubicin-induced apoptotic pathways.

Regaloside_H_Apoptosis_Pathway RH Ginsenoside Rh2 ROS Reactive Oxygen Species (ROS) RH->ROS p53 p53 Activation RH->p53 Death_Receptors Death Receptors (e.g., Fas) RH->Death_Receptors Casp1 Caspase-1 Activation RH->Casp1 Mitochondria Mitochondria ROS->Mitochondria Bax Bax/Bak Activation p53->Bax Bcl2 Bcl-2/Bcl-xL Inhibition p53->Bcl2 p53->Death_Receptors CytoC Cytochrome c Release Mitochondria->CytoC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp8 Caspase-8 Activation Death_Receptors->Casp8 Casp8->Casp3 Casp1->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Regaloside H: A Comparative Analysis of Its Antioxidant Capacity Against Common Natural Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release: November 18, 2025

Shanghai, China – In the ongoing quest for novel therapeutic agents, natural compounds are a focal point of research due to their vast structural diversity and biological activities. This guide provides a comparative analysis of the antioxidant capacity of Regaloside H, a phenylpropanoid glycerol glucoside, against a selection of well-established natural flavonoids renowned for their potent antioxidant properties. This objective comparison, supported by experimental data, aims to inform researchers, scientists, and drug development professionals on the relative antioxidant potential of this compound.

Executive Summary

Recent studies evaluating the antioxidant potential of this compound have demonstrated that it possesses weak to negligible radical scavenging activity in common in vitro assays.[1] In stark contrast, flavonoids such as Quercetin, Luteolin, Kaempferol, and Myricetin exhibit potent antioxidant capacities, with significantly lower IC50 values in DPPH and ABTS assays. This guide presents a quantitative comparison of these compounds, details the experimental methodologies used for their evaluation, and provides a visual representation of the fundamental mechanism of antioxidant action.

Quantitative Comparison of Antioxidant Capacity

The antioxidant capacity of this compound and a selection of prominent natural flavonoids is summarized in the table below. The data is presented as IC50 values, which represents the concentration of the compound required to inhibit 50% of the free radicals in the respective assay. A lower IC50 value indicates a higher antioxidant potency.

CompoundChemical ClassDPPH IC50 (µM)ABTS IC50 (µM)Source
This compound Phenylpropanoid Glycerol Glucoside> 400> 400[1]
Quercetin Flavonol1.84 µg/mL (~4.16 µM)0.5083 µg/mL (~1.15 µM)[2]
20.7 µM-[3]
0.55 µg/mL (~1.24 µM)1.17 µg/mL (~2.64 µM)[4]
19.17 µg/mL (~43.3 µM)-[5]
4.60 µM48.0 µM[6]
Luteolin Flavone2.099 µg/mL (~7.33 µM)0.59 µg/mL (~2.06 µM)[2]
13.2 µM17.3 µM[7]
8.85 µg/mL (~30.9 µM)-[8]
Kaempferol Flavonol5.318 µg/mL (~18.58 µM)0.8506 µg/mL (~2.97 µM)[2]
Myricetin FlavonolPotentPotent[9][10]
Catechin Flavan-3-ol8.34 µg/mL (~28.7 µM)4.93 µg/mL (~17.0 µM)[1]

Note: µg/mL to µM conversions are approximate and based on the molar masses of the respective compounds. Direct comparison is most accurate when data is from the same study under identical conditions. Myricetin is consistently reported as a highly potent antioxidant, though specific IC50 values were not available in the immediate search results under comparable conditions.

Visualizing Antioxidant Mechanisms

The primary antioxidant action of flavonoids involves the donation of a hydrogen atom from their hydroxyl groups to neutralize free radicals, thereby terminating the damaging chain reactions. The resulting flavonoid radical is stabilized by resonance.

Antioxidant_Mechanism cluster_0 Cellular Environment cluster_1 Flavonoid Intervention Free_Radical Free Radical (R•) Macromolecule Cellular Macromolecule (DNA, Protein, Lipid) Free_Radical->Macromolecule attacks Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule Oxidative_Damage Oxidative Damage Macromolecule->Oxidative_Damage leads to Flavonoid Flavonoid (Fl-OH) H_atom Flavonoid->H_atom donates Stable_Radical Stable Flavonoid Radical (Fl-O•) Flavonoid->Stable_Radical H_atom->Free_Radical neutralizes

Caption: General mechanism of free radical scavenging by flavonoids.

Experimental Protocols

The following are generalized protocols for the common antioxidant capacity assays cited in this guide. Specific experimental conditions may vary between studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[5][6][11]

  • Reaction Mixture: A small volume of the test compound (e.g., this compound or flavonoid solution at various concentrations) is added to a fixed volume of the DPPH solution.[5][6]

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[5][6][11]

  • Absorbance Measurement: The absorbance of the solution is measured at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.[6][11]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant leads to a decrease in absorbance.

  • Generation of ABTS Radical Cation: The ABTS•+ is produced by reacting an aqueous ABTS solution (e.g., 7 mM) with a strong oxidizing agent like potassium persulfate (e.g., 2.45 mM).[12][13] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[12][13]

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or water) to an absorbance of approximately 0.70 at 734 nm.[4][12]

  • Reaction: A small aliquot of the test compound is added to the ABTS•+ working solution.

  • Absorbance Measurement: The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).[12]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

  • Reagents: This assay requires a fluorescent probe (commonly fluorescein), a free radical initiator (such as AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and a reference standard (typically Trolox, a water-soluble vitamin E analog).[8][10][14]

  • Reaction Setup: The test compound, the fluorescent probe, and the free radical initiator are mixed in a multi-well plate.[8][15]

  • Fluorescence Monitoring: The fluorescence decay of the probe is monitored over time at specific excitation and emission wavelengths (e.g., 485 nm and 520 nm for fluorescein).[8][15]

  • Calculation: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then expressed as Trolox equivalents (TE).[10]

Conclusion

The available experimental data indicates that this compound is not a potent antioxidant when compared to well-known natural flavonoids like quercetin and luteolin. Its high IC50 values in both DPPH and ABTS assays suggest a limited capacity for direct radical scavenging. Researchers and drug development professionals seeking natural compounds with strong antioxidant properties may find other classes of flavonoids to be more promising candidates. However, it is important to note that the biological activity of a compound is not solely determined by its antioxidant capacity, and this compound may possess other significant pharmacological properties. For instance, it has been investigated as a gluconeogenesis inhibitor.[16] Further research into the broader bioactivity profile of this compound is warranted to fully understand its therapeutic potential.

References

A Head-to-Head Comparison of Regaloside H and Other SGLT2 Inhibitors on Gluconeogenesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the emerging natural product, Regaloside H, against established Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors—Canagliflozin, Dapagliflozin, and Empagliflozin—with a specific focus on their effects on hepatic gluconeogenesis. While SGLT2 inhibitors primarily target renal glucose reabsorption, their influence on hepatic glucose metabolism is an area of active investigation. This document summarizes the available experimental data to facilitate an objective comparison.

Executive Summary

This compound, a phenylpropanoid glycerol glucoside, has demonstrated direct inhibitory effects on gluconeogenesis in a rat hepatoma cell line. In contrast, the effects of the SGLT2 inhibitors Canagliflozin, Dapagliflozin, and Empagliflozin on hepatic gluconeogenesis are more complex and appear to be multifactorial, with studies reporting both stimulatory and inhibitory effects depending on the experimental context. Direct head-to-head comparative studies are currently unavailable in the scientific literature. The data presented herein is a compilation from various independent studies.

Data Presentation: Quantitative Effects on Gluconeogenesis

The following table summarizes the quantitative and qualitative effects of this compound and other SGLT2 inhibitors on gluconeogenesis based on available in vitro and in vivo data. It is crucial to note that the experimental systems and endpoints vary significantly between studies, making direct comparisons challenging.

CompoundModel SystemConcentrationObserved Effect on GluconeogenesisEndpoint MeasuredCitation
This compound H4IIE rat hepatoma cells10 μM36.8% suppression Glucose Production[1]
Canagliflozin HepG2 cells10 μMInhibition of cell proliferationCell number[2]
Dapagliflozin In vivo (obese rats)1 mg/kg/dayUpregulation of gluconeogenic enzymesPEPCK, G6Pase, FBPase expression[3][4]
In vivo (T2D and NGT subjects)Single doseIncrease in hepatic glucose productionEndogenous Glucose Production (EGP)[5][6]
Empagliflozin HL7702 human hepatocytesNot specifiedInhibition Glucose production, PEPCK and G6Pase expression and activity[7][8]
In vivo (obese adults without T2DM)10 mg/dayReduction of endogenous glycerol-gluconeogenesis13C glycerol enrichment in glucose[9][10]

Experimental Protocols

Protocol for this compound: In Vitro Glucose Production Inhibition Assay[1]

This protocol is based on the methodology described by Murray et al. (2019) for assessing the effect of this compound on gluconeogenesis in H4IIE rat hepatoma cells.

1. Cell Culture and Seeding:

  • H4IIE rat hepatoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, cells are seeded into 24-well plates and grown to confluence.

2. Induction of Gluconeogenesis:

  • To induce gluconeogenesis, the culture medium is replaced with a glucose-free DMEM containing gluconeogenic substrates, typically 10 mM sodium lactate and 1 mM sodium pyruvate.

  • Cells are simultaneously treated with dexamethasone (1 μM) and 8-(4-chlorophenylthio)adenosine 3',5'-cyclic monophosphate (cpt-cAMP; 300 μM) to stimulate the expression of gluconeogenic enzymes.

3. Treatment with this compound:

  • This compound is dissolved in a suitable solvent (e.g., DMSO) and added to the induction medium at the desired final concentration (e.g., 10 μM).

  • A vehicle control (containing the same concentration of the solvent) is run in parallel.

  • A positive control with an established inhibitor of gluconeogenesis (e.g., metformin) can also be included.

4. Measurement of Glucose Production:

  • After a defined incubation period (e.g., 6 hours), an aliquot of the culture medium is collected from each well.

  • The concentration of glucose in the medium is determined using a commercially available glucose assay kit (e.g., a glucose oxidase-based colorimetric or fluorometric assay).

  • The amount of glucose produced is normalized to the total protein content of the cells in each well, which can be determined using a standard protein assay (e.g., BCA assay).

5. Data Analysis:

  • The percentage of glucose production suppression is calculated relative to the vehicle-treated, gluconeogenesis-induced control cells.

Signaling Pathways and Experimental Workflow

SGLT2 Inhibition and its Potential Downstream Effects on Hepatic Gluconeogenesis

SGLT2_Gluconeogenesis_Pathway cluster_kidney Kidney cluster_liver Liver SGLT2 SGLT2 Glucose_Reabsorption Glucose Reabsorption SGLT2->Glucose_Reabsorption Mediates SGLT2_Inhibitor SGLT2 Inhibitor (Canagliflozin, Dapagliflozin, Empagliflozin) SGLT2_Inhibitor->SGLT2 Inhibits SGLT2_Inhibitor_Effect Indirect Effects of SGLT2 Inhibition SGLT2_Inhibitor->SGLT2_Inhibitor_Effect Systemic Effects Gluconeogenesis Gluconeogenesis Hepatic_Glucose_Production Hepatic Glucose Production Gluconeogenesis->Hepatic_Glucose_Production Regaloside_H This compound Regaloside_H->Gluconeogenesis Inhibits SGLT2_Inhibitor_Effect->Gluconeogenesis Modulates (stimulatory/inhibitory)

Caption: SGLT2 inhibitors act on the kidney, while this compound directly inhibits hepatic gluconeogenesis.

General Experimental Workflow for a Gluconeogenesis Assay

Gluconeogenesis_Workflow start Seed Hepatocytes in Multi-well Plates culture Culture to Confluence start->culture induce Induce Gluconeogenesis (Glucose-free medium + substrates + inducers) culture->induce treat Treat with Test Compounds (e.g., this compound, SGLT2 inhibitors) induce->treat incubate Incubate for a Defined Period treat->incubate collect Collect Culture Medium incubate->collect measure_protein Measure Total Cellular Protein incubate->measure_protein measure_glucose Measure Glucose Concentration collect->measure_glucose analyze Normalize Glucose to Protein and Analyze Data measure_glucose->analyze measure_protein->analyze end Determine Effect on Gluconeogenesis analyze->end

Caption: A typical workflow for an in vitro gluconeogenesis assay in cultured hepatocytes.

Discussion

The available evidence suggests that this compound acts as a direct inhibitor of hepatic gluconeogenesis. The study by Murray et al. (2019) provides clear, quantitative evidence of this effect in a relevant cell model[1].

The impact of established SGLT2 inhibitors on hepatic gluconeogenesis is less direct and appears to be context-dependent. Some studies suggest that by promoting glucosuria, SGLT2 inhibitors can lead to a compensatory increase in hepatic glucose production, potentially mediated by changes in insulin and glucagon levels[3][4][5][6]. This is supported by in vivo studies showing an increase in the expression of gluconeogenic enzymes and overall endogenous glucose production following Dapagliflozin administration[3][4][5][6].

Conversely, other studies have reported inhibitory effects of SGLT2 inhibitors on hepatic gluconeogenesis. For instance, Empagliflozin has been shown to inhibit glucose production in human hepatocytes and reduce glycerol-derived gluconeogenesis in obese adults[7][8][9][10]. These discrepancies may arise from differences in the experimental models (in vitro vs. in vivo), the specific SGLT2 inhibitor used, the metabolic state of the model (e.g., healthy vs. diabetic), and the specific gluconeogenic substrates being investigated.

Conclusion

This compound presents a promising profile as a direct inhibitor of hepatic gluconeogenesis. In contrast, the effects of Canagliflozin, Dapagliflozin, and Empagliflozin on this pathway are more complex and may involve both direct and indirect mechanisms, leading to variable outcomes in different studies. Further research, particularly direct head-to-head comparative studies in consistent experimental models, is warranted to fully elucidate the relative potencies and mechanisms of action of these compounds on hepatic glucose metabolism. This will be crucial for understanding their full therapeutic potential in the context of metabolic diseases.

References

Unveiling the Bioactivity of Regaloside H Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Regaloside H, a phenylpropanoid glycerol glucoside primarily isolated from various Lilium species, has garnered attention for its potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its naturally occurring derivatives, focusing on their gluconeogenesis inhibitory and anti-inflammatory activities. The information presented herein is compiled from preclinical studies to facilitate further research and drug discovery efforts.

Comparative Analysis of Biological Activity

The biological activities of this compound and its analogs are summarized below. The primary reported activity for this compound is the inhibition of gluconeogenesis. While direct anti-inflammatory data for this compound is limited, studies on structurally similar phenylpropanoid acylglycerols isolated from Lilium species suggest a potential anti-inflammatory role, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

Gluconeogenesis Inhibitory Activity

A study on phenylpropanoid glycerol glucosides isolated from the bulbs of Lilium longiflorum provides valuable insights into the SAR for gluconeogenesis inhibition. The inhibitory activity was assessed in H4IIE rat hepatoma cells.[1]

CompoundStructure% Inhibition of Glucose Production (at 10 µM)
This compound ((2R)-1-O-β-d-glucopyranosyl-2-O-p-coumaroylglycerol)(2R)-glycerol backbone, p-coumaroyl group at C2, glucopyranosyl group at C136.8%[1][2]
Regaloside D ((2S)-1-O-p-coumaroyl-2-O-β-d-glucopyranosylglycerol)(2S)-glycerol backbone, p-coumaroyl group at C1, glucopyranosyl group at C251.2%[1]
(2S)-1-O-caffeoyl-2-O-β-d-glucopyranosylglycerol (2S)-glycerol backbone, caffeoyl group at C1, glucopyranosyl group at C239.2%[1]
Acetylated derivative of Regaloside D Acetylation of the coumaroyl group in Regaloside D3.6%[1]

Key Observations:

  • The stereochemistry of the glycerol backbone and the position of the acyl group significantly influence activity. The (2S) configuration with the p-coumaroyl group at the C1 position (Regaloside D) exhibited stronger inhibition than the (2R) configuration with the acyl group at C2 (this compound).[1]

  • The nature of the acyl group plays a role. Exchanging the caffeoyl group for a coumaroyl group slightly enhanced activity.[1]

  • Acetylation of the decorating moiety drastically reduces the hypoglycemic activity.[1]

Anti-inflammatory Activity of Structurally Related Phenylpropanoids

While direct SAR studies on the anti-inflammatory effects of a series of this compound derivatives are not available, research on other phenylpropanoid acylglycerols from Lilium species provides strong evidence for their anti-inflammatory potential. These compounds share a similar structural scaffold with this compound.

CompoundSourceBioactivityIC50 Value
1-O-feruloyl-2-O-p-coumaroylglycerol Lilium brownii var. viridulumInhibition of NO production in LPS-stimulated RAW264.7 cells9.12 ± 0.72 µM[3]
1,3-O-diferuloylglycerol Lilium brownii var. viridulumInhibition of NO production in LPS-stimulated RAW264.7 cells12.01 ± 1.07 µM[3]
Regaloside A Lilium Asiatic hybrid flowersInhibition of iNOS and COX-2 expression in LPS-stimulated RAW264.7 cellsNot reported[4]
Regaloside B Lilium Asiatic hybrid flowersInhibition of iNOS and COX-2 expression in LPS-stimulated RAW264.7 cellsNot reported[4]

Key Observations:

  • Phenylpropanoid acylglycerols from Lilium species demonstrate significant anti-inflammatory activity by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[3]

  • The mechanism of action involves the downregulation of pro-inflammatory enzymes iNOS and COX-2.[3][4]

  • This anti-inflammatory activity is linked to the inhibition of the NF-κB and MAPK signaling pathways.[3]

Experimental Protocols

Gluconeogenesis Inhibition Assay[1]
  • Cell Line: H4IIE rat hepatoma cells.

  • Methodology: Cells are cultured in a suitable medium. To initiate gluconeogenesis, the medium is replaced with glucose-free DMEM supplemented with lactate and pyruvate. The cells are then treated with the test compounds (e.g., this compound derivatives at 10 µM) or a vehicle control. After a 3-hour incubation period, the glucose concentration in the medium is measured using a glucose oxidase assay. The percentage inhibition of glucose production is calculated relative to the vehicle-treated cells.

Nitric Oxide (NO) Production Inhibition Assay[3]
  • Cell Line: RAW264.7 mouse macrophage cells.

  • Methodology: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour. Subsequently, the cells are stimulated with lipopolysaccharide (LPS) to induce NO production. After 24 hours of incubation, the amount of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is measured at 540 nm, and the percentage inhibition of NO production is calculated by comparing the results of compound-treated cells with those of LPS-stimulated cells without treatment.

Western Blot Analysis for iNOS, COX-2, and NF-κB/MAPK Pathway Proteins[3][4]
  • Cell Line: RAW264.7 mouse macrophage cells.

  • Methodology: Cells are treated with test compounds and/or LPS. After treatment, the cells are lysed to extract total protein. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, and proteins of the MAPK pathway (e.g., p-ERK, ERK, p-p38, p38). After washing, the membrane is incubated with a secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the relationships between the chemical structures of this compound analogs and their biological activities, as well as the underlying mechanisms, the following diagrams are provided.

SAR_Gluconeogenesis cluster_0 This compound Analogs cluster_1 Key Structural Modifications Regaloside_D Regaloside D (2S, 1-O-p-coumaroyl) Inhibition: 51.2% High Activity High Activity Regaloside_D->High Activity Influences Caffeoyl_Analog (2S)-1-O-caffeoyl Analog Inhibition: 39.2% Moderate Activity Moderate Activity Caffeoyl_Analog->Moderate Activity Influences Regaloside_H This compound (2R, 2-O-p-coumaroyl) Inhibition: 36.8% Regaloside_H->Moderate Activity Influences Acetylated_Derivative Acetylated Regaloside D Inhibition: 3.6% Low Activity Low Activity Acetylated_Derivative->Low Activity Influences Stereochemistry Glycerol Stereochemistry (S vs R) Stereochemistry->Regaloside_D Stereochemistry->Regaloside_H Acyl_Position Acyl Group Position (C1 vs C2) Acyl_Position->Regaloside_D Acyl_Position->Regaloside_H Acyl_Group Acyl Group (Coumaroyl vs Caffeoyl) Acyl_Group->Regaloside_D Acyl_Group->Caffeoyl_Analog Acetylation Acetylation of Decorating Moiety Acetylation->Acetylated_Derivative

Caption: SAR of this compound Analogs on Gluconeogenesis Inhibition.

Anti_Inflammatory_Pathway cluster_0 Cellular Response to LPS cluster_1 Signaling Pathways cluster_2 Pro-inflammatory Gene Expression cluster_3 Inflammatory Mediators LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MAPK MAPK Pathway (p38, ERK) TLR4->MAPK NFkB NF-κB Pathway (p65 phosphorylation) TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 Cytokines Pro-inflammatory Cytokines NFkB->Cytokines NO NO iNOS->NO PGs Prostaglandins COX2->PGs Regaloside_Analogs Regaloside Analogs (e.g., Phenylpropanoid Acylglycerols) Regaloside_Analogs->MAPK inhibit Regaloside_Analogs->NFkB inhibit

Caption: Anti-inflammatory Mechanism of Regaloside Analogs.

References

Safety Operating Guide

Safe Disposal of Regaloside H: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Chemical and Physical Properties of Regaloside H

A clear understanding of a compound's properties is foundational to its safe handling and disposal. The following table summarizes the key quantitative data for this compound.[1][2][3][4]

PropertyValue
Molecular FormulaC₁₈H₂₄O₁₀
Molecular Weight400.4 g/mol [1][3]
CAS Number126239-77-8[2][4]
PurityTypically ≥95%
AppearancePowder
Storage Temperature-20°C for long-term storage (2 years)
SolubilitySoluble in DMSO

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe and compliant disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify: Clearly label all waste containing this compound. This includes pure compound, solutions, and contaminated labware (e.g., vials, pipette tips, gloves).

  • Segregate: Do not mix this compound waste with other waste streams, especially incompatible chemicals such as strong acids, bases, or oxidizing agents.[5][6] Collect this compound waste in a dedicated, properly labeled hazardous waste container.

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE when handling this compound waste, including:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

3. Preparing this compound for Disposal:

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a compatible, sealable waste container.

    • Contaminated solids (e.g., weighing paper, spill cleanup materials) should be placed in a designated, sealed bag or container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a leak-proof, screw-cap container.[7] Avoid using containers with corks or parafilm for sealing.[7]

    • If dissolved in a solvent such as DMSO, the entire solution should be treated as hazardous waste.

    • Do not dispose of this compound solutions down the drain.

4. Waste Container Management:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound."[8] Note the concentration and solvent if it is a solution.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are kept closed except when adding waste.[7] Secondary containment is recommended to capture any potential leaks.[7]

5. Disposal Request and Collection:

  • Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting your Environmental Health & Safety (EH&S) department and providing them with information about the waste.[7][9]

  • Do not attempt to transport hazardous waste off-site yourself. Transportation must be handled by trained professionals.[10]

6. Empty Container Disposal:

  • A container that held this compound is considered empty when all contents have been removed by normal methods.

  • To dispose of an "empty" container as non-hazardous waste, it should be triple-rinsed with a suitable solvent (e.g., ethanol or water, depending on solubility and compatibility).[9]

  • Collect the rinsate as hazardous waste.[8]

  • After rinsing, deface or remove the original label and dispose of the container according to your institution's guidelines for glass or plastic recycling or disposal.[8][9]

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

RegalosideH_Disposal_Workflow cluster_prep Preparation and Handling cluster_segregation Waste Segregation cluster_containment Containment and Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify Identify Waste Type (Solid, Liquid, Contaminated Labware) ppe->identify solid_waste Solid Waste (Powder, Contaminated Items) identify->solid_waste Solid liquid_waste Liquid Waste (Solutions in Solvents) identify->liquid_waste Liquid solid_container Place in Labeled, Sealed Solid Waste Container solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container store_waste Store in Designated Hazardous Waste Area solid_container->store_waste liquid_container->store_waste ehs_pickup Arrange for EH&S Waste Collection store_waste->ehs_pickup end End: Proper Disposal Complete ehs_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.